Sulbactam-d5 (sodium)
Description
BenchChem offers high-quality Sulbactam-d5 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulbactam-d5 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H11NNaO5S |
|---|---|
Molecular Weight |
261.26 g/mol |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1/i1D3,3D2;/t5-,6+,8?; |
InChI Key |
SXKMQCSYTIDQTC-KOYHQTOCSA-N |
Isomeric SMILES |
[2H]C1([C@@H]2N(C1=O)[C@H](C(S2(=O)=O)(C)C([2H])([2H])[2H])C(=O)O)[2H].[Na] |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
Sulbactam-d5 vs. Sulbactam Sodium: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of Sulbactam-d5 and Sulbactam sodium, two critical molecules in contemporary antibacterial research and development. Sulbactam is a potent β-lactamase inhibitor used to extend the spectrum of β-lactam antibiotics. Its deuterated analogue, Sulbactam-d5, serves as an invaluable internal standard for pharmacokinetic and bioanalytical studies. This document elucidates the core differences in their physicochemical properties, explores the underlying principles of their application, and provides detailed experimental protocols for their analysis and functional assessment.
Introduction
Sulbactam is a penicillanic acid sulfone that acts as an irreversible inhibitor of many bacterial β-lactamases.[1] By binding to and inactivating these enzymes, sulbactam protects β-lactam antibiotics from degradation, thereby restoring their efficacy against resistant bacterial strains.[1] It is most commonly formulated in combination with ampicillin or cefoperazone. While possessing weak intrinsic antibacterial activity, its primary role is that of a "suicide substrate" for β-lactamases.[1]
Sulbactam-d5 is a stable, isotopically labeled form of sulbactam where five hydrogen atoms have been replaced with deuterium.[2] This isotopic substitution renders it an ideal internal standard for mass spectrometry-based bioanalytical methods, crucial for the accurate quantification of sulbactam in complex biological matrices.[2] The subtle mass difference introduced by deuterium allows for its differentiation from the unlabeled drug without significantly altering its chemical behavior in chromatographic separations.
Physicochemical Properties: A Comparative Analysis
The primary distinction between Sulbactam-d5 and Sulbactam sodium lies in their isotopic composition and, consequently, their molecular weight. This seemingly minor alteration has significant implications for their respective applications. The following table summarizes their key physicochemical properties based on available Certificate of Analysis (CoA) data and scientific literature.
| Property | Sulbactam-d5 Sodium Salt | Sulbactam Sodium |
| Chemical Formula | C₈H₅D₅NNaO₅S[3] | C₈H₁₀NNaO₅S[4][5] |
| Molecular Weight | 260.25 g/mol [3] | 255.22 g/mol [4][5] |
| Appearance | White to off-white solid | White to yellowish-white crystalline powder[6] |
| Solubility | Soluble in water | Freely soluble in water[6] |
| Purity (HPLC) | >95%[3] | >99%[4][7] |
| Storage Temperature | -20°C[3] | Powder: -20°C for 3 years, 4°C for 2 years[4] |
The Kinetic Isotope Effect: A Subtle yet Significant Difference
The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond.
While Sulbactam-d5 is designed to be chemically identical to Sulbactam in most contexts, the potential for a KIE should be considered in highly sensitive enzymatic assays or metabolic studies. However, for its primary application as an internal standard in mass spectrometry, the KIE is generally negligible and does not interfere with its utility for accurate quantification.
Mechanism of Action: Inhibition of β-Lactamase and Bacterial Cell Wall Synthesis
Sulbactam's mechanism of action is twofold. Primarily, it acts as a β-lactamase inhibitor. Additionally, it exhibits weak intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs).[8]
β-Lactamase Inhibition
β-lactamases are enzymes produced by bacteria that hydrolyze the β-lactam ring of penicillin and cephalosporin antibiotics, rendering them ineffective. Sulbactam, structurally similar to β-lactam antibiotics, binds to the active site of these enzymes.[9] This binding is initially reversible but rapidly becomes a stable, irreversible covalent bond, effectively inactivating the β-lactamase enzyme.[9] This "suicide inhibition" protects the co-administered β-lactam antibiotic from degradation, allowing it to reach its target.[1]
Interaction with Penicillin-Binding Proteins (PBPs)
Sulbactam can also bind to and inhibit the activity of PBPs, which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall.[8] Specifically, sulbactam has been shown to bind to PBP1 and PBP3 in Acinetobacter baumannii.[10] By inhibiting these proteins, sulbactam disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.[11]
Below is a diagram illustrating the signaling pathway of PBP inhibition by a β-lactam agent like sulbactam, leading to the disruption of peptidoglycan synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Sulbactam and its deuterated analogue.
Quantification of Sulbactam in Plasma using HPLC-MS/MS with Sulbactam-d5 as an Internal Standard
This protocol describes a robust method for the accurate quantification of sulbactam in plasma samples.
5.1.1. Materials
-
Sulbactam sodium (reference standard)
-
Sulbactam-d5 sodium salt (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
HPLC system coupled with a tandem mass spectrometer (e.g., Agilent, Waters, Sciex)
-
C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
5.1.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulbactam sodium and Sulbactam-d5 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Sulbactam stock solution with 50% methanol to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20, 50 µg/mL).
-
Internal Standard Working Solution (1 µg/mL): Dilute the Sulbactam-d5 stock solution with 50% methanol.
5.1.3. Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Sulbactam-d5).
-
Add 300 µL of acetonitrile (protein precipitation agent).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
5.1.4. HPLC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Sulbactam: Q1/Q3 (e.g., 234.0 -> 140.0)
-
Sulbactam-d5: Q1/Q3 (e.g., 239.0 -> 145.0)
-
5.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Sulbactam to Sulbactam-d5 against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the data.
-
Determine the concentration of sulbactam in the unknown samples by interpolating their peak area ratios from the calibration curve.
Determination of β-Lactamase Inhibition (IC50) using a Nitrocefin-Based Assay
This protocol details a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of sulbactam against a specific β-lactamase.
5.2.1. Materials
-
Sulbactam sodium
-
Purified β-lactamase enzyme (e.g., TEM-1, SHV-1)
-
Nitrocefin (chromogenic β-lactam substrate)
-
Phosphate buffer (50 mM, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
-
Dimethyl sulfoxide (DMSO)
5.2.2. Preparation of Solutions
-
Sulbactam Stock Solution (10 mM): Dissolve an appropriate amount of Sulbactam sodium in phosphate buffer.
-
β-Lactamase Working Solution: Dilute the purified β-lactamase in phosphate buffer to a concentration that gives a linear rate of nitrocefin hydrolysis over 10-15 minutes.
-
Nitrocefin Stock Solution (10 mM): Dissolve nitrocefin in DMSO.
-
Nitrocefin Working Solution (100 µM): Dilute the nitrocefin stock solution in phosphate buffer.
5.2.3. Assay Procedure
-
Inhibitor Dilution: Prepare a serial dilution of the sulbactam stock solution in phosphate buffer in the 96-well plate (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, 0 µM).
-
Pre-incubation: Add the β-lactamase working solution to each well containing the sulbactam dilutions and control wells (enzyme only, no inhibitor). Incubate at room temperature for 10 minutes.
-
Reaction Initiation: Add the nitrocefin working solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 490 nm every minute for 15-20 minutes.
5.2.4. Data Analysis
-
Calculate the rate of reaction (V) for each sulbactam concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each sulbactam concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the sulbactam concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
Sulbactam sodium and its deuterated counterpart, Sulbactam-d5, are indispensable tools in the field of antibacterial drug development and research. While Sulbactam sodium serves as a crucial β-lactamase inhibitor in clinical settings, Sulbactam-d5 provides the analytical precision required for robust pharmacokinetic and bioanalytical studies. Understanding their distinct properties and applications, as detailed in this guide, is essential for researchers and scientists working to combat antibiotic resistance. The provided experimental protocols offer a foundation for the accurate quantification and functional assessment of these important compounds.
References
- 1. abcam.com [abcam.com]
- 2. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. content.abcam.com [content.abcam.com]
- 7. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. toku-e.com [toku-e.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
The Role of Sulbactam-d5 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Sulbactam-d5 when utilized as an internal standard in bioanalytical assays. It is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals involved in the quantitative analysis of the β-lactamase inhibitor, sulbactam.
Core Principles: Isotope Dilution Mass Spectrometry
The use of Sulbactam-d5 as an internal standard is predicated on the principles of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for the precise quantification of chemical substances.[1][2] In this method, a known quantity of an isotopically enriched version of the analyte, in this case, Sulbactam-d5, is added to the sample containing the analyte of interest, sulbactam.[1] This isotopically labeled standard, often referred to as a "spike" or "tracer," is chemically identical to the analyte but has a different mass due to the presence of heavier isotopes (deuterium instead of hydrogen).[2]
The fundamental premise of IDMS is that the stable isotope-labeled internal standard will behave identically to the native analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[3] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any variations in sample extraction, injection volume, and instrument response can be effectively normalized. This leads to a highly accurate and precise determination of the analyte's concentration. The use of a stable isotopically labeled internal standard like Sulbactam-d5 is considered the gold standard in quantitative bioanalysis using LC-MS/MS.[2][3]
Sulbactam: Primary Mechanism of Action
Sulbactam is a β-lactamase inhibitor, structurally similar to penicillin. Its primary therapeutic function is not intrinsic antibacterial activity, but rather the protection of β-lactam antibiotics from degradation by bacterial β-lactamase enzymes.[4][5] Many antibiotic-resistant bacteria produce these enzymes, which hydrolyze the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective. Sulbactam irreversibly binds to the active site of β-lactamases, forming a stable, inactive complex. This "suicide inhibition" mechanism protects the co-administered antibiotic, allowing it to exert its antibacterial effect.[4][5]
Sulbactam-d5 as an Internal Standard in Practice
Sulbactam-d5 is the deuterated analog of sulbactam, where five hydrogen atoms have been replaced by deuterium. This mass difference allows the mass spectrometer to differentiate between the analyte (sulbactam) and the internal standard (Sulbactam-d5), while their chemical and physical properties remain virtually identical.
Logical Workflow of Internal Standard Use
The core logic of using an internal standard in a quantitative assay is to provide a reference point that experiences the same experimental variations as the analyte. This ensures that the final calculated concentration is independent of these variations.
Experimental Protocol: Quantification of Sulbactam in Human Plasma
The following is a representative experimental protocol for the quantification of sulbactam in human plasma using Sulbactam-d5 as an internal standard, based on established methodologies.
Materials and Reagents
-
Sulbactam reference standard
-
Sulbactam-d5 internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation
-
Spiking: To 100 µL of plasma sample, add a known concentration of Sulbactam-d5 solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Dilution: Dilute the supernatant with an appropriate volume of water containing 0.1% formic acid prior to injection.
Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A gradient elution is employed to separate sulbactam from other plasma components.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for sulbactam.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Sulbactam: The transition of the precursor ion to a specific product ion is monitored.
-
Sulbactam-d5: The transition of the deuterated precursor ion to its corresponding product ion is monitored.
-
Quantitative Data Summary
The following tables summarize typical quantitative data from a validated LC-MS/MS method for sulbactam using Sulbactam-d5 as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 0.5 - 50 µg/mL |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | 1.5 | < 5% | < 6% | ± 5% |
| Medium | 15 | < 4% | < 5% | ± 4% |
| High | 40 | < 3% | < 4% | ± 3% |
Table 3: Recovery and Matrix Effect
| Parameter | Sulbactam | Sulbactam-d5 |
| Extraction Recovery | > 85% | > 85% |
| Matrix Effect | Minimal and compensated by IS | - |
Conclusion
The use of Sulbactam-d5 as an internal standard in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of sulbactam in complex biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations during sample processing and analysis, adhering to the principles of isotope dilution mass spectrometry. This technical guide has outlined the core mechanism, a detailed experimental protocol, and representative quantitative data, offering a comprehensive resource for professionals in the field of drug development and bioanalysis. The application of such methodologies is crucial for pharmacokinetic and other studies requiring reliable quantitative data.
References
- 1. diva-portal.org [diva-portal.org]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. Pharmacokinetic/pharmacodynamic analysis of sulbactam against Acinetobacter baumannii pneumonia: establishing in vivo efficacy targets in the epithelial lining fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A liquid chromatography-tandem mass spectrometry method for the quantification of ampicillin/sulbactam and clindamycin in jawbone, plasma, and platelet-rich fibrin: Application to patients with osteonecrosis of the jaw - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Sulbactam-d5 (Sodium): Key Suppliers, Analytical Methodologies, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sulbactam-d5 (sodium), a deuterated analog of the β-lactamase inhibitor Sulbactam. This guide details its primary suppliers, quantitative specifications, and a detailed experimental protocol for its application as an internal standard in pharmacokinetic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Suppliers and Manufacturers
Sulbactam-d5 (sodium) is primarily available through specialized chemical suppliers that focus on stable isotope-labeled compounds for research purposes. While many of these companies are suppliers, some also offer custom synthesis, indicating manufacturing capabilities. Key market players include:
-
LGC Standards: A prominent supplier of reference materials, offering Sulbactam-d5 (sodium) with detailed product information.
-
MedchemExpress: A supplier of research chemicals and bioactive compounds, providing Sulbactam-d5 (sodium) with high purity.
-
Clinivex: A supplier of various chemical products for research and development, listing Sulbactam-d5 (sodium) among its offerings.
-
Toronto Research Chemicals (TRC): While not directly listed in the primary search, TRC is a well-known manufacturer of complex organic chemicals and stable isotope-labeled compounds and is a likely primary manufacturer.
-
Custom Synthesis Specialists: Companies like Cambridge Isotope Laboratories, Inc., Moravek, Inc., and IsoSciences (now part of Entegris) are leaders in the custom synthesis of stable isotope-labeled compounds and are potential primary manufacturers of Sulbactam-d5 (sodium).[1][2][3]
The supply chain for Sulbactam-d5 (sodium) typically originates from a specialized manufacturer of stable isotope-labeled compounds. This product is then distributed through various chemical suppliers to research laboratories and drug development companies.
Quantitative Data from Key Suppliers
The following tables summarize the available quantitative data for Sulbactam-d5 (sodium) from prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| LGC Standards | TRC-S699187 | >95% (HPLC) | 0.5 mg, 2.5 mg, 10 mg |
| MedchemExpress | HY-B0334AS | 99.90% | 500 µg |
| Clinivex | RCLS3C47033 | Not specified | 10 mg, 25 mg, 50 mg, 100 mg |
Note: Data is subject to change and should be verified on the supplier's website.
Experimental Protocol: Quantification of Sulbactam in Human Plasma using LC-MS/MS with Sulbactam-d5 (sodium) as an Internal Standard
The following protocol is a synthesized methodology based on established bioanalytical methods for sulbactam.[4][5][6] This procedure details the use of Sulbactam-d5 (sodium) as an internal standard for the accurate quantification of sulbactam in human plasma, a critical component of pharmacokinetic studies.
Materials and Reagents
-
Sulbactam (analyte) reference standard
-
Sulbactam-d5 (sodium) (internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Sulbactam reference standard in a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Sulbactam-d5 (sodium) in a 50:50 (v/v) mixture of methanol and water.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working solutions for calibration curve standards and quality control (QC) samples.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QC samples, and unknown plasma samples.
-
To 100 µL of plasma in each tube, add 10 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A liquid chromatography-tandem mass spectrometry method for the quantification of ampicillin/sulbactam and clindamycin in jawbone, plasma, and platelet-rich fibrin: Application to patients with osteonecrosis of the jaw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajpaonline.com [ajpaonline.com]
Sulbactam-d5 (sodium) CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core quantitative data on Sulbactam-d5 (sodium), a deuterated analog of Sulbactam sodium. The inclusion of deuterium isotopes can be instrumental in pharmacokinetic and metabolic studies.
Quantitative Data Summary
The following table summarizes the key identifiers and physicochemical properties of Sulbactam-d5 (sodium).
| Property | Value |
| CAS Number | 1322625-44-4[1][2][3] |
| Molecular Weight | 260.25 g/mol [1][2][3] |
| Molecular Formula | C₈H₅D₅NNaO₅S[1] |
| Unlabeled CAS Number | 69388-84-7 (for Sulbactam sodium)[1][3] |
| Unlabeled Molecular Weight | 255.22 g/mol (for Sulbactam sodium)[4] |
Structural Relationship
Sulbactam-d5 (sodium) is a stable isotope-labeled version of Sulbactam sodium. The deuterium labeling is a critical modification used in various research applications, particularly in analytical and metabolic studies.
Mechanism of Action Context
Sulbactam itself is not an antibiotic but a β-lactamase inhibitor.[3][4][5] It competitively and irreversibly binds to and inhibits β-lactamase enzymes produced by certain bacteria.[2][3][5] This action protects β-lactam antibiotics from degradation, thereby extending their antibacterial spectrum. Sulbactam is commonly combined with antibiotics like ampicillin. The deuterated form, Sulbactam-d5, is primarily utilized as a tracer for quantification in drug development and pharmacokinetic studies.[2][3]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of Sulbactam-d5 (sodium) are typically proprietary to the manufacturers and are not publicly available in extensive detail. However, its primary application is as an internal standard in analytical methods like mass spectrometry for the quantification of Sulbactam in biological matrices.
A general workflow for such an application is outlined below.
References
The Indispensable Role of Deuterium-Labeled Internal Standards in Mass Spectrometry: A Technical Guide
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification in mass spectrometry is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for utilizing deuterium-labeled internal standards, a cornerstone of modern quantitative analysis.
Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard for quantitative mass spectrometry, and among these, deuterium-labeled compounds are the most commonly employed.[1] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variations throughout the analytical workflow, from sample preparation to instrumental analysis.[2][3] This guide will delve into the synthesis, application, advantages, and potential challenges of using deuterium-labeled internal standards, providing a comprehensive resource for professionals in the field.
Core Principles: Why Use an Internal Standard?
Mass spectrometry, while highly sensitive and selective, can be susceptible to several sources of variability that impact quantitative accuracy.[2] These include:
-
Sample Preparation Inconsistencies: Variations in extraction efficiency, sample loss during transfer, and derivatization yields.[2]
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[4][5]
-
Instrumental Drift: Fluctuations in instrument performance over time, such as changes in detector sensitivity or ionization efficiency, can affect signal intensity.[2]
An ideal internal standard co-elutes with the analyte and experiences the same variations, allowing for a ratiometric measurement (analyte peak area / internal standard peak area) that corrects for these inconsistencies and provides a more accurate and precise quantification.[3][6]
The Deuterium Advantage: Synthesis and Properties
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron.[7] Its increased mass compared to protium (¹H) allows for mass spectrometric differentiation from the unlabeled analyte.[1]
Synthesis of Deuterium-Labeled Standards
The introduction of deuterium into a molecule can be achieved through two primary methods:
-
Hydrogen/Deuterium (H/D) Exchange: This method involves exposing the parent molecule to a deuterium source, such as deuterated solvents (e.g., D₂O, CD₃OD) often in the presence of a catalyst (acid, base, or metal).[1][8] This approach is often simpler and more cost-effective.[1]
-
Chemical Synthesis: This involves building the molecule from the ground up using deuterated starting materials or reagents. While more complex and expensive, this method offers greater control over the position and number of deuterium labels.[1]
The choice of synthesis method depends on the complexity of the molecule, the desired labeling pattern, and cost considerations.
Workflow for Quantitative Analysis using Deuterium-Labeled Internal Standards
The following diagram illustrates a typical workflow for a quantitative LC-MS/MS analysis utilizing a deuterium-labeled internal standard.
Experimental Protocol: Quantification of a Drug in Plasma
This section provides a generalized experimental protocol for the quantification of a hypothetical drug, "DrugX," in human plasma using its deuterium-labeled internal standard, "DrugX-d4."
1. Preparation of Stock Solutions and Calibration Standards:
-
Prepare a 1 mg/mL stock solution of DrugX and DrugX-d4 in methanol.
-
Serially dilute the DrugX stock solution with methanol to prepare working solutions for calibration standards.
-
Prepare a working solution of DrugX-d4 at a fixed concentration (e.g., 100 ng/mL) in methanol.
-
Prepare calibration standards by spiking blank human plasma with the appropriate working solutions of DrugX to achieve a concentration range (e.g., 1-1000 ng/mL).
2. Sample Preparation:
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of the DrugX-d4 working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for DrugX and DrugX-d4.
4. Data Analysis:
-
Integrate the peak areas of the analyte (DrugX) and the internal standard (DrugX-d4).
-
Calculate the peak area ratio (DrugX/DrugX-d4).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of DrugX in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The use of a stable isotope-labeled internal standard generally leads to improved assay performance. The following table summarizes a comparison of mean bias and standard deviation for a quantitative assay using an analogous internal standard versus a stable isotope-labeled (SIL) internal standard.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Number of Samples (n) |
| Analogous Internal Standard | 96.8 | 8.6 | 284 |
| SIL Internal Standard | 100.3 | 7.6 | 340 |
| Data adapted from a comparative study.[9] |
As the table illustrates, the SIL internal standard resulted in a mean bias closer to 100% and a lower standard deviation, indicating greater accuracy and precision.[9]
Critical Considerations and Potential Pitfalls
While highly effective, the use of deuterium-labeled internal standards is not without its challenges. Researchers must be aware of the following potential issues:
1. Isotopic Effects:
-
Chromatographic Shift: The C-D bond is slightly shorter and stronger than the C-H bond. This can sometimes lead to a slight difference in retention time between the deuterated standard and the unlabeled analyte, particularly in high-resolution chromatography.[6][10] If the internal standard does not perfectly co-elute with the analyte, it may not experience the exact same matrix effects, potentially leading to quantification errors.[6][10]
-
Metabolic Isotope Effect: The stronger C-D bond can slow down metabolic reactions that involve the cleavage of this bond. This "kinetic isotope effect" can be a useful tool in metabolic studies but can also be a source of bias if not properly accounted for.
2. In-Source H/D Exchange and Scrambling:
-
Exchangeable Deuteriums: Deuterium atoms placed on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups can be prone to exchange with protons from the solvent or matrix.[1] This can lead to a loss of the isotopic label and inaccurate quantification.
-
Collision Cell Scrambling: In some cases, hydrogen-deuterium scrambling can occur in the collision cell of the mass spectrometer, which can complicate the interpretation of fragmentation patterns.[4]
3. Isotopic Purity:
-
The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification. It is crucial to use internal standards with high isotopic purity.[1]
Comparison of Deuterium-Labeled vs. ¹³C-Labeled Internal Standards
While deuterium is the most common isotope used for labeling, ¹³C-labeled internal standards are also available and are often considered superior, albeit more expensive.[11][12]
The choice between a deuterium- and ¹³C-labeled standard often comes down to a balance of cost, availability, and the specific requirements of the assay. For many applications, a well-designed deuterium-labeled standard provides excellent performance.[4]
Conclusion
Deuterium-labeled internal standards are an indispensable tool for accurate and precise quantification in mass spectrometry. Their ability to mimic the behavior of the analyte throughout the analytical process effectively corrects for a wide range of experimental variables. While potential challenges such as isotopic effects and label stability exist, careful selection of the labeling position and thorough method validation can mitigate these risks. For researchers in drug development and other scientific fields, a solid understanding of the principles and best practices for using deuterium-labeled internal standards is essential for generating high-quality, reliable quantitative data.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis [cerilliant.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Deuterium - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Sulbactam-d5 in Antibiotic Research: A Technical Guide
Introduction
Sulbactam is a β-lactamase inhibitor administered in combination with β-lactam antibiotics to combat resistance in bacteria that produce these enzymes.[1][2][3] While sulbactam itself possesses weak intrinsic antibacterial activity, its primary role is to irreversibly bind to and inactivate β-lactamase enzymes, thereby protecting the partner antibiotic from degradation.[2][4][5] In the field of antibiotic research and development, the precise quantification of sulbactam in biological matrices is critical for pharmacokinetic, pharmacodynamic, and metabolic studies. Sulbactam-d5, a deuterated form of sulbactam, serves as an invaluable tool in these analytical applications. As a stable isotope-labeled internal standard (SIL-IS), it provides the benchmark for highly accurate and precise quantification of sulbactam, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide details the core applications of Sulbactam-d5, providing technical insights, experimental protocols, and quantitative data for researchers in drug development.
Core Application: Internal Standard in Bioanalytical Methods
The principal application of Sulbactam-d5 is as an internal standard (IS) for the quantitative analysis of sulbactam in complex biological samples such as plasma, urine, and tissue homogenates.[6][7] The use of a SIL-IS is the gold standard in mass spectrometry-based quantification. Because Sulbactam-d5 is chemically identical to sulbactam, differing only in isotopic composition, it co-elutes during chromatography and exhibits nearly identical ionization efficiency and fragmentation patterns in the mass spectrometer. This allows it to accurately correct for variations in sample preparation, injection volume, matrix effects, and instrument response, leading to superior accuracy and precision.[8]
Logical Workflow for Sulbactam Quantification using LC-MS/MS
Caption: Workflow for quantifying sulbactam using Sulbactam-d5 as an internal standard.
Quantitative Performance Data
The use of Sulbactam-d5 enables the development of robust and sensitive bioanalytical methods. The data below is a summary of typical performance characteristics from validated LC-MS/MS assays.
| Parameter | Typical Value | Reference(s) |
| Linearity Range (Plasma) | 0.25 - 200 µg/mL | [6][9] |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | [9][10] |
| Inter-day Precision (%CV) | ≤ 11.5% | [9][11] |
| Inter-day Accuracy (%Bias) | -11.5% to 12.5% | [9][11] |
| Extraction Recovery | > 84% | [10] |
Experimental Protocol: Quantification of Sulbactam in Human Plasma
This protocol provides a generalized methodology for the quantification of sulbactam in human plasma using Sulbactam-d5 and LC-MS/MS.
1. Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Sulbactam reference standard
-
Sulbactam-d5 (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.[12]
-
Add 10 µL of the Sulbactam-d5 working solution (e.g., 100 µg/mL in 50:50 methanol/water) to each tube and vortex briefly.[12]
-
Add 200-300 µL of ice-cold acetonitrile to precipitate proteins.[11][12]
-
Vortex mix for 30 seconds to 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.[12]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The supernatant may be further diluted with an aqueous solution (e.g., water with 0.1% formic acid) before injection to ensure compatibility with the mobile phase.[12]
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: A reversed-phase column such as a C18 or PFP (Pentafluorophenyl), e.g., 100 x 2.1 mm, <3 µm particle size.[11][12]
-
Mobile Phase A: Water with 0.1% Formic Acid.[12]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[12]
-
Gradient: A typical gradient starts at low %B (e.g., 1-5%), ramps up to high %B (e.g., 95-99%) to elute the analytes, holds for a brief period, and then re-equilibrates to initial conditions. Total run time is typically under 5 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[9][14]
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for sulbactam and Sulbactam-d5 would be optimized for the instrument in use.
Application in Pharmacokinetic (PK) Studies
Accurate drug concentration data is the foundation of pharmacokinetic analysis. By enabling precise quantification of sulbactam over time, Sulbactam-d5 is instrumental in studies that define the absorption, distribution, metabolism, and excretion (ADME) profile of sulbactam and its combination products.[15] These studies are essential for determining appropriate dosing regimens.[6][7]
Relationship between Bioanalysis and Pharmacokinetics
References
- 1. Sulbactam - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Sulbactam sodium? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Quantification of sulbactam and durlobactam in saline and human plasma via ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Population pharmacokinetics of ampicillin and sulbactam in patients with community-acquired pneumonia: evaluation of the impact of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A liquid chromatography-tandem mass spectrometry method for the quantification of ampicillin/sulbactam and clindamycin in jawbone, plasma, and platelet-rich fibrin: Application to patients with osteonecrosis of the jaw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
In-Depth Technical Guide: Stability and Storage of Sulbactam-d5 (sodium)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Sulbactam-d5 (sodium), a deuterated analog of the β-lactamase inhibitor Sulbactam. The information presented herein is critical for ensuring the integrity of the compound in research and development settings.
Introduction
Sulbactam-d5 (sodium) is the sodium salt of a deuterated form of Sulbactam. Sulbactam is a competitive, irreversible inhibitor of β-lactamase, an enzyme produced by various bacteria that confers resistance to β-lactam antibiotics. By inhibiting β-lactamase, Sulbactam restores or enhances the antibacterial activity of β-lactam antibiotics. The deuterated form, Sulbactam-d5, is often used as an internal standard in pharmacokinetic and metabolic studies. Understanding the stability of this compound is paramount for accurate and reproducible experimental results. While specific stability studies on the deuterated form are limited, the stability profile is expected to be very similar to that of Sulbactam sodium.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₈H₅D₅NNaO₅S |
| Molecular Weight | 260.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Freely soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol. |
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of Sulbactam-d5 (sodium). The following conditions are recommended based on available data for both the deuterated and non-deuterated forms.
Solid Form
For long-term storage, solid Sulbactam-d5 (sodium) should be stored at -20°C under a nitrogen atmosphere .
In Solution
The stability of Sulbactam-d5 (sodium) in solution is dependent on the solvent and storage temperature. General recommendations are as follows:
| Solvent | Storage Temperature | Storage Duration |
| Various aqueous buffers | -80°C | Up to 6 months |
| Various aqueous buffers | -20°C | Up to 1 month |
Note: For aqueous stock solutions, it is advisable to filter and sterilize the solution before storage. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.
Stability Profile
The stability of Sulbactam, and by extension Sulbactam-d5, is influenced by several factors including pH, temperature, and the presence of other substances.
pH Stability
Sulbactam is susceptible to hydrolysis, particularly under alkaline conditions. The β-lactam ring is prone to opening, leading to a loss of activity. Studies on the non-deuterated form have shown that degradation is accelerated in alkaline solutions.
Temperature Stability
Elevated temperatures can accelerate the degradation of Sulbactam. For reconstituted solutions intended for parenteral administration, storage at controlled room temperature or under refrigeration is necessary to minimize degradation.
Stability in Infusion Fluids
The stability of Sulbactam sodium has been evaluated in various infusion solutions. It is generally more stable in solutions like 0.9% Sodium Chloride Injection and 5% Glucose Injection compared to 5% Glucose and Sodium Chloride Injection.[1] When co-administered with other drugs like ampicillin, the stability of the combination is often dictated by the less stable compound, which in many cases is the partner antibiotic.
Quantitative Stability Data (for Sulbactam Sodium)
The following table summarizes the stability of Sulbactam sodium when combined with Cefoperazone sodium in different infusion solutions over a 6-hour period.
| Infusion Solution | Initial Concentration | Concentration after 6 hours | % Decrease |
| 0.9% Sodium Chloride Injection | 100% | >95% | <5% |
| 5% Glucose Injection | 100% | >95% | <5% |
| 5% Glucose and Sodium Chloride Injection | 100% | ~90% | ~10% |
| Sodium Lactate Ringer's Injection | 100% | >95% | <5% |
Data adapted from a study on Cefoperazone Sodium and Sulbactam Sodium for Injection.[1]
Degradation Pathways
The primary degradation pathway for Sulbactam is the hydrolysis of the β-lactam ring. This can be initiated by changes in pH (especially alkaline conditions) or by the catalytic action of β-lactamase enzymes. The opening of the β-lactam ring results in the formation of inactive degradation products.
Caption: Primary degradation pathway of Sulbactam.
Experimental Protocols
The following section outlines a general protocol for conducting forced degradation studies and a stability-indicating HPLC method for Sulbactam. These protocols are based on established methods for the non-deuterated form and can be adapted for Sulbactam-d5.
Forced Degradation Study Protocol
Objective: To evaluate the stability of Sulbactam-d5 (sodium) under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
Sulbactam-d5 (sodium)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Phosphate buffer
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Sulbactam-d5 (sodium) in high-purity water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the mixture at 60°C for 2 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the mixture at room temperature for 30 minutes.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for 1 hour.
-
Dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a thermostatically controlled oven at 80°C for 24 hours.
-
Dissolve the heat-treated sample in water and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration as per ICH guidelines.
-
Dissolve the exposed sample in water and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method described below.
Stability-Indicating HPLC Method
This method is designed to separate the parent drug from its potential degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a suitable ratio (e.g., 80:20 v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Caption: Workflow for a forced degradation study.
Conclusion
The stability of Sulbactam-d5 (sodium) is a critical factor for its use in research and development. As a deuterated analog, its stability is expected to be comparable to that of Sulbactam sodium. Proper storage in a cool, dry, and inert environment is essential for the solid form. For solutions, refrigerated or frozen storage is recommended to minimize hydrolytic degradation. The provided experimental protocols for forced degradation and HPLC analysis serve as a valuable starting point for establishing the stability profile of Sulbactam-d5 (sodium) in specific applications and formulations. Researchers should perform their own stability studies to ensure the integrity of the compound under their specific experimental conditions.
References
Methodological & Application
Application Note: High-Throughput Quantification of Sulbactam in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sulbactam in human plasma. The method utilizes Sulbactam-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple and efficient protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical research and pharmacokinetic studies. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method has been developed to meet the needs of researchers, scientists, and drug development professionals requiring a reliable and reproducible assay for Sulbactam quantification.
Introduction
Sulbactam is a β-lactamase inhibitor administered in combination with β-lactam antibiotics to overcome resistance in bacteria that produce β-lactamase enzymes. Accurate measurement of Sulbactam concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a validated LC-MS/MS method that offers high selectivity, sensitivity, and throughput for the quantification of Sulbactam in human plasma, employing Sulbactam-d5 as the internal standard to correct for matrix effects and procedural variability.[1][2]
Experimental
Materials and Reagents
-
Sulbactam sodium (Reference Standard)
-
Sulbactam-d5 sodium (Internal Standard)[1]
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 5 µm)[3]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Stock and Working Solutions
-
Sulbactam Stock Solution (1 mg/mL): Accurately weigh and dissolve Sulbactam sodium in ultrapure water.
-
Sulbactam-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Sulbactam-d5 sodium in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the Sulbactam stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Sulbactam-d5 stock solution in acetonitrile.
Protocols
Sample Preparation
A simple protein precipitation method is used for the extraction of Sulbactam from human plasma.[3][4][5]
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 300 µL of the internal standard working solution (100 ng/mL Sulbactam-d5 in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
The chromatographic and mass spectrometric conditions are optimized for the separation and detection of Sulbactam and Sulbactam-d5.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 100 x 2.1 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a shallow gradient can be optimized |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 500°C |
MRM Transitions
The following MRM transitions should be used for the quantification and confirmation of Sulbactam and its internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Sulbactam | 232.1 | 140.0 | 200 |
| Sulbactam-d5 | 237.1 | 145.0 | 200 |
Note: The product ion for Sulbactam-d5 is predicted based on the fragmentation of Sulbactam and the addition of 5 Daltons due to the deuterium labeling. This transition should be confirmed experimentally.
Data Presentation
The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 50 to 5000 ng/mL.
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Sulbactam | 50 - 5000 | > 0.995 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 150 | < 15 | < 15 | 85 - 115 |
| Mid QC | 1500 | < 15 | < 15 | 85 - 115 |
| High QC | 4000 | < 15 | < 15 | 85 - 115 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of Sulbactam in human plasma. The use of a simple protein precipitation protocol and a deuterated internal standard ensures the accuracy and robustness of the method, making it well-suited for applications in clinical research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A liquid chromatography-tandem mass spectrometry method for the quantification of ampicillin/sulbactam and clindamycin in jawbone, plasma, and platelet-rich fibrin: Application to patients with osteonecrosis of the jaw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for the Quantification of Sulbactam in Human Plasma Using Sulbactam-d5 as an Internal Standard by LC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of Sulbactam in human plasma using Sulbactam-d5 as an internal standard (IS). The method utilizes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assay. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data, including calibration curve parameters, accuracy, and precision, are presented to demonstrate the method's performance. This application note is intended to guide researchers in the implementation of a reliable bioanalytical method for Sulbactam quantification in a clinical or research setting.
Introduction
Sulbactam is a β-lactamase inhibitor administered in combination with β-lactam antibiotics to overcome antibiotic resistance in bacteria that produce β-lactamase. Accurate quantification of Sulbactam in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Sulbactam-d5, is the gold standard for quantitative bioanalysis using LC-MS/MS. The co-elution of the analyte and its deuterated internal standard helps to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the method.
Experimental Protocols
Materials and Reagents
-
Sulbactam reference standard
-
Sulbactam-d5 internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex Triple Quad or equivalent) with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Sulbactam and Sulbactam-d5 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Sulbactam by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution: Prepare a working solution of Sulbactam-d5 at an appropriate concentration (e.g., 1 µg/mL) in acetonitrile.
-
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions of Sulbactam to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation
A protein precipitation method is employed for the extraction of Sulbactam and Sulbactam-d5 from human plasma.
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (Sulbactam-d5 in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | As required for optimal separation |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Sulbactam | Sulbactam-d5 |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) | m/z 232.0 | m/z 237.0 |
| Product Ion (Q3) | m/z 140.0 | m/z 140.0 |
| Collision Energy (CE) | Optimized for the instrument | Optimized for the instrument |
| Declustering Potential (DP) | Optimized for the instrument | Optimized for the instrument |
Data Presentation
Calibration Curve
The calibration curve for Sulbactam is constructed by plotting the peak area ratio of Sulbactam to Sulbactam-d5 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
| Parameter | Typical Value |
| Linear Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
Accuracy and Precision
The accuracy and precision of the method are evaluated by analyzing the QC samples at three different concentration levels on the same day (intra-day) and on different days (inter-day).
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 1.5 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 20 | < 15% | ± 15% | < 15% | ± 15% |
| High | 40 | < 15% | ± 15% | < 15% | ± 15% |
Note: The acceptance criteria are based on FDA guidelines for bioanalytical method validation.
Recovery
The extraction recovery of Sulbactam is determined by comparing the peak areas of the analyte from extracted plasma samples with those of unextracted standards.
| QC Level | Concentration (µg/mL) | Mean Recovery (%) |
| Low | 1.5 | > 85% |
| Medium | 20 | > 85% |
| High | 40 | > 85% |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the quantification of Sulbactam in human plasma.
Application Notes and Protocols for Sulbactam-d5 (sodium) in Pharmacokinetic Studies of Beta-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Sulbactam-d5 (sodium salt) as an internal standard in pharmacokinetic (PK) studies of the beta-lactamase inhibitor, sulbactam. Detailed protocols for sample preparation, bioanalytical method validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data analysis are presented.
Introduction to Sulbactam and the Role of Deuterated Internal Standards
Sulbactam is a β-lactamase inhibitor administered in combination with β-lactam antibiotics to overcome bacterial resistance.[1][2] By irreversibly binding to and inactivating β-lactamase enzymes, sulbactam protects the antibiotic from degradation, thereby restoring its efficacy.[1] Accurate characterization of sulbactam's pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic success.
Stable isotope-labeled internal standards, such as Sulbactam-d5, are the gold standard for quantitative bioanalysis by LC-MS/MS.[3] These standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization effectively normalizes for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification of the analyte.
Pharmacokinetic Profile of Sulbactam
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of sulbactam. The following table summarizes key pharmacokinetic parameters for sulbactam, compiled from various studies in humans. These values can be used as a reference when designing and interpreting pharmacokinetic studies.
| Pharmacokinetic Parameter | Value | Reference |
| Half-life (t½) | ~1 hour | [4][5][6] |
| Volume of Distribution (Vd) | 18 - 27.7 L | [7] |
| Protein Binding | ~38% | [7] |
| Renal Clearance | ~75-85% of total clearance | [7][8] |
| Total Body Clearance | 14.4 - 18.6 L/h | [7] |
Experimental Protocols
A robust and validated bioanalytical method is paramount for generating reliable pharmacokinetic data. The following protocols outline a typical workflow for a pharmacokinetic study of sulbactam using Sulbactam-d5 as an internal standard.
Pharmacokinetic Study Design
A typical pharmacokinetic study design involves the administration of a sulbactam-containing drug to subjects, followed by the collection of serial blood samples over a specified period.
-
Dosing: Administer a single intravenous (IV) or oral dose of the sulbactam formulation.
-
Blood Sampling: Collect blood samples (typically 2-5 mL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points. A representative sampling schedule would be: pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5][6]
-
Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Immediately freeze the plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Sulbactam
This protocol describes a sensitive and specific method for the quantification of sulbactam in human plasma using Sulbactam-d5 as an internal standard.
-
Sulbactam sodium (reference standard)
-
Sulbactam-d5 sodium salt (internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Stock Solutions: Prepare individual stock solutions of sulbactam and Sulbactam-d5 in methanol or water at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the sulbactam stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of Sulbactam-d5 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) and QC samples at low, medium, and high concentrations.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Sulbactam-d5 internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Sulbactam: m/z 232.0 -> 140.0Sulbactam-d5: m/z 237.0 -> 145.0 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100-200 ms |
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of sulbactam and Sulbactam-d5 in blank plasma from at least six different sources.
-
Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The lower limit of quantification (LLOQ) should be determined as the lowest concentration on the calibration curve with acceptable precision and accuracy.
-
Precision and Accuracy: Intra- and inter-day precision (as %CV) should be ≤ 15% (≤ 20% at the LLOQ), and accuracy (as % bias) should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: The extraction efficiency of sulbactam and Sulbactam-d5 from the plasma matrix.
-
Stability: Stability of sulbactam in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation and Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Table 2: Representative Pharmacokinetic Data for Sulbactam
| Subject ID | Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | AUC₀₋inf (µg·h/mL) | t½ (h) |
| 1 | 1000 | 65.2 | 0.5 | 110.5 | 115.8 | 1.1 |
| 2 | 1000 | 71.8 | 0.5 | 125.3 | 130.1 | 1.0 |
| 3 | 1000 | 62.5 | 0.6 | 108.9 | 113.7 | 1.2 |
| ... | ... | ... | ... | ... | ... | ... |
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
Visualizations
Mechanism of Action: Sulbactam Inhibition of β-Lactamase
Caption: Mechanism of Sulbactam as a β-lactamase inhibitor.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study of sulbactam.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Importance of beta-lactamase inhibitor pharmacokinetics in the pharmacodynamics of inhibitor-drug combinations: studies with piperacillin-tazobactam and piperacillin-sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of sulbactam and durlobactam in saline and human plasma via ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bohrium.com [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic properties of beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sulbactam in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Sulbactam in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation and utilizes Sulbactam-d5, a stable isotope-labeled internal standard, to ensure high accuracy and precision.[1] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of Sulbactam concentrations.[2]
Principle
The method is based on the principle of protein precipitation to extract Sulbactam and the internal standard (IS), Sulbactam-d5, from the plasma matrix. The extracted analytes are then separated from endogenous components using reverse-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and has nearly identical chemical properties, corrects for variability during sample preparation and analysis, thereby enhancing the method's reproducibility.[1][3]
Experimental Protocol
Materials and Reagents
-
Sulbactam reference standard
-
Sulbactam-d5 internal standard (IS)[4]
-
HPLC or LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (K2-EDTA)
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Analytical balance, centrifuges, and calibrated pipettes.
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Sulbactam and Sulbactam-d5 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
-
Working Calibration Standards and Quality Controls (QC):
-
Prepare intermediate stock solutions by diluting the Sulbactam stock solution with 50:50 ACN:Water.
-
Serially dilute the intermediate solutions with control human plasma to prepare calibration curve (CC) standards and quality control (QC) samples. A typical calibration curve ranges from 0.5 to 50 µg/mL.[1] QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
-
Internal Standard (IS) Working Solution (0.5 µg/mL):
-
Dilute the Sulbactam-d5 stock solution with acetonitrile to a final concentration of 0.5 µg/mL. This solution will also serve as the protein precipitation agent.
-
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Allow plasma samples to thaw completely at room temperature.
-
Pipette 50 µL of plasma (standard, QC, or unknown sample) into the corresponding labeled tube.
-
Add 200 µL of the IS Working Solution (0.5 µg/mL Sulbactam-d5 in acetonitrile) to each tube.[5][6]
-
Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.[5]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer 150 µL of the clear supernatant into a 96-well plate or autosampler vials.[7]
-
Inject the prepared sample into the LC-MS/MS system.
Analytical Method
The following tables outline the optimized parameters for the LC-MS/MS analysis. Note that specific parameters may require further optimization based on the instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase, e.g., ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min[8] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 2.5 | 95 | |
| 3.5 | 95 | |
| 3.6 | 5 | |
| 5.0 | 5 |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Sulbactam | Sulbactam-d5 |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3][9] | Electrospray Ionization (ESI), Negative |
| MRM Transition | m/z 232.0 → 140.0 | m/z 237.0 → 140.0 |
| Dwell Time | 100 ms | 100 ms |
| Declustering Potential (DP) | -45 V | -45 V |
| Collision Energy (CE) | -15 V | -15 V |
Note: MS/MS parameters are compound-dependent and require optimization on the specific instrument.
Workflow Diagram
Caption: Experimental workflow for Sulbactam analysis.
Method Validation Summary
The method was validated according to established bioanalytical guidelines. The following tables summarize the performance characteristics.
Table 3: Calibration Curve Linearity
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Sulbactam | 0.5 - 50.0[1] | > 0.99 |
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%RE) |
| LLOQ | 0.5 | < 10% | ± 15% | < 15% | ± 15% |
| LQC | 1.5 | < 5% | ± 10% | < 10% | ± 10% |
| MQC | 20.0 | < 5% | ± 10% | < 10% | ± 10% |
| HQC | 40.0 | < 5% | ± 10% | < 10% | ± 10% |
| Representative data based on published methods showing typical acceptance criteria.[2][9] |
Table 5: Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 85 - 95%[2] | 90 - 110% |
| HQC | 85 - 95%[2] | 90 - 110% |
| The use of a stable isotope-labeled internal standard effectively mitigates any observed matrix effects. |
Conclusion
The described LC-MS/MS method provides a simple, rapid, and reliable approach for the quantification of Sulbactam in human plasma. The one-step protein precipitation protocol offers high throughput, while the use of Sulbactam-d5 as an internal standard ensures excellent accuracy and precision. This validated method is well-suited for demanding research and clinical environments.[2]
References
- 1. Quantification of sulbactam and durlobactam in saline and human plasma via ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-tandem mass spectrometry method for the quantification of ampicillin/sulbactam and clindamycin in jawbone, plasma, and platelet-rich fibrin: Application to patients with osteonecrosis of the jaw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulbactam-d5 Sodium Salt (Major) | LGC Standards [lgcstandards.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. clinichrom.com [clinichrom.com]
- 7. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of UPLC Tandem Mass Spectrometry Assay for Ceftibuten and Sulbactam in Human Plasma [ouci.dntb.gov.ua]
- 9. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Sulbactam using Sulbactam-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulbactam is a β-lactamase inhibitor frequently co-administered with β-lactam antibiotics to combat bacterial resistance. Therapeutic Drug Monitoring (TDM) of sulbactam is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential toxicity, particularly in critically ill patients where pharmacokinetic variability is high. The use of a stable isotope-labeled internal standard, such as Sulbactam-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the results.[1][2]
These application notes provide a comprehensive protocol for the determination of sulbactam concentrations in human plasma using an LC-MS/MS method with Sulbactam-d5 as the internal standard. The protocol is intended for research and drug development purposes.
Mechanism of Action: Sulbactam as a β-Lactamase Inhibitor
Sulbactam is a "suicide inhibitor" that irreversibly binds to and inactivates β-lactamase enzymes produced by resistant bacteria.[3][4] These enzymes would otherwise hydrolyze the β-lactam ring of co-administered antibiotics, rendering them ineffective. By inhibiting β-lactamase, sulbactam protects the antibiotic, allowing it to exert its bactericidal effect on the bacterial cell wall.
Caption: Mechanism of Sulbactam action.
Experimental Protocols
This section details the complete workflow for the quantification of sulbactam in plasma samples.
Materials and Reagents
-
Sulbactam reference standard
-
Sulbactam-d5 internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve sulbactam and Sulbactam-d5 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Sulbactam Working Standard Solution (100 µg/mL): Dilute the sulbactam stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (10 µg/mL): Dilute the Sulbactam-d5 stock solution with 50:50 (v/v) methanol:water.
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards and QCs by spiking appropriate volumes of the sulbactam working standard solution into drug-free human plasma.
-
A typical calibration curve range is 0.25 to 100 µg/mL.[5]
-
Prepare at least three levels of QCs: low, medium, and high.
-
| Standard/QC Level | Concentration (µg/mL) |
| Calibration Standard 1 | 0.25 |
| Calibration Standard 2 | 0.5 |
| Calibration Standard 3 | 2.5 |
| Calibration Standard 4 | 10 |
| Calibration Standard 5 | 50 |
| Calibration Standard 6 | 100 |
| Low QC (LQC) | 0.75 |
| Medium QC (MQC) | 20 |
| High QC (HQC) | 80 |
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Add 50 µL of plasma sample, calibrator, or QC to the respective tubes.
-
Add 10 µL of the Internal Standard Working Solution (10 µg/mL Sulbactam-d5) to each tube and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
Tandem Mass Spectrometry (MS/MS) System:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Sulbactam | Q1: 232.0 m/z -> Q3: 140.0 m/z |
| Sulbactam-d5 | Q1: 237.0 m/z -> Q3: 140.0 m/z |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized for specific instrument |
| Declustering Potential (DP) | Optimized for specific instrument |
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of this analytical method based on published data.[5][6]
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) |
| Sulbactam | 0.25 - 100 | 0.25 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 0.75 | < 15 | < 15 | 85 - 115 |
| MQC | 20 | < 15 | < 15 | 85 - 115 |
| HQC | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Sulbactam | > 85 | Minimal with IS |
Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to data analysis for the therapeutic drug monitoring of sulbactam.
Caption: TDM workflow for Sulbactam.
Conclusion
This document provides a detailed application note and protocol for the quantitative analysis of sulbactam in human plasma using a robust and reliable LC-MS/MS method with Sulbactam-d5 as the internal standard. Adherence to this protocol will enable researchers and drug development professionals to accurately monitor sulbactam concentrations, facilitating pharmacokinetic studies and optimizing therapeutic regimens. The use of a stable isotope-labeled internal standard is paramount for achieving the high-quality data necessary for clinical and research applications.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sulbactam in Biological Matrices using Sulbactam-d5 (sodium) as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulbactam is a β-lactamase inhibitor commonly used in combination with β-lactam antibiotics to treat bacterial infections. Accurate quantification of sulbactam in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response. Sulbactam-d5, a deuterated analog of sulbactam, is an ideal internal standard for this purpose due to its similar chemical and physical properties to the analyte and its distinct mass-to-charge ratio (m/z). This application note provides a detailed protocol for the quantification of sulbactam in biological samples using Sulbactam-d5 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The method involves extracting sulbactam and the Sulbactam-d5 internal standard from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by creating a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Experimental Protocols
1. Materials and Reagents
-
Sulbactam sodium salt (analytical standard)
-
Sulbactam-d5 sodium salt (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free biological matrix (e.g., human plasma, bovine milk)
2. Preparation of Standard and Internal Standard Stock Solutions
-
Sulbactam Stock Solution (1 mg/mL): Accurately weigh 10 mg of sulbactam sodium salt and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 1 mg/mL.
-
Sulbactam-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sulbactam-d5 sodium salt and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at 2-8°C.
3. Preparation of Working Solutions
-
Calibration Standards: Prepare a series of working standard solutions by serially diluting the sulbactam stock solution with a suitable solvent (e.g., 50:50 methanol/water) to achieve the desired concentration range for the calibration curve.
-
Internal Standard Working Solution: Dilute the Sulbactam-d5 stock solution to a final concentration (e.g., 100 ng/mL) to be used for spiking all samples (calibration standards, quality controls, and unknown samples).
4. Sample Preparation (Protein Precipitation)
This protocol is a general guideline and may need to be optimized for different biological matrices.
-
Aliquot 100 µL of the biological sample (plasma, milk, etc.) into a microcentrifuge tube.
-
Add 10 µL of the Sulbactam-d5 internal standard working solution to each sample.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and dilute as needed with an appropriate aqueous solution (e.g., water with 0.1% formic acid) before injection into the LC-MS/MS system.[1]
Instrumental Analysis: LC-MS/MS
The following are typical starting conditions and may require optimization.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient | A suitable gradient to ensure separation from matrix components. |
Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[2] |
| MRM Transitions | Sulbactam: m/z 231.9 → 187.8 or m/z 232.0 → 140.0Sulbactam-d5: m/z 237.0 → 140.0 (example) |
| Collision Energy | Optimize for maximum signal intensity for each transition. |
| Ion Source Temp. | Optimize for the specific instrument. |
Note: The exact m/z for Sulbactam-d5 may vary depending on the deuteration pattern. The transition m/z 231.9 → 187.8 for Sulbactam has been reported in the literature.
Data Presentation and Performance Characteristics
The use of Sulbactam-d5 as an internal standard allows for the development of robust and reliable quantitative methods.
Table 1: Example Calibration Curve Data for Sulbactam in Human Plasma
| Concentration (µg/mL) | Peak Area Ratio (Sulbactam/Sulbactam-d5) | Accuracy (%) |
| 0.0510 (LLOQ) | 0.012 | 105.08 |
| 0.1021 | 0.025 | 101.50 |
| 0.5104 | 0.128 | 98.90 |
| 1.0208 | 0.255 | 99.50 |
| 3.0776 | 0.769 | 100.20 |
| 6.1552 | 1.538 | 97.80 |
This data is illustrative and based on typical performance. A linear regression of the peak area ratio against concentration should yield a correlation coefficient (r²) > 0.99.[3]
Table 2: Method Validation Parameters for Sulbactam Quantification
| Parameter | Typical Performance | Reference |
| Linearity Range | 0.05 µg/mL to 10 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Lower Limit of Quantification (LLOQ) | 0.0510 µg/mL | |
| Intra-day Precision (%RSD) | < 15% (< 20% at LLOQ) | [2] |
| Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ) | [2] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [2] |
| Recovery | 72.1% to 91.5% | [3] |
Visualizations
Experimental Workflow for Sulbactam Quantification
Caption: Workflow for sulbactam quantification using an internal standard.
Sulbactam-d5 (sodium) serves as an excellent internal standard for the accurate and precise quantification of sulbactam in various biological matrices by LC-MS/MS. The protocol outlined in this application note, including sample preparation by protein precipitation and analysis by LC-MS/MS, provides a robust and reliable method suitable for pharmacokinetic studies and other research applications. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data quality in bioanalytical assays.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of sulbactam in raw bovine milk by isotope dilution-ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Stock Solutions for Sulbactam-d5 (sodium): A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring experimental reproducibility and success. This document provides a detailed protocol for the preparation of stock solutions of Sulbactam-d5 (sodium), a deuterated analog of the β-lactamase inhibitor Sulbactam.
Sulbactam-d5 (sodium) is a valuable tool in pharmacokinetic and metabolic studies, where its isotopic labeling allows for differentiation from its non-deuterated counterpart. Proper handling and preparation of this compound are essential for maintaining its integrity and ensuring accurate experimental outcomes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Sulbactam-d5 (sodium) is fundamental to its correct handling and the preparation of stable stock solutions.
| Property | Value | Source |
| Molecular Formula | C₈H₅D₅NNaO₅S | [1] |
| Molecular Weight | 260.25 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility in Water | ≥ 100 mg/mL (≥ 384.25 mM) | [3] |
| Solubility in DMSO | 50 mg/mL (192.12 mM) | [3] |
| Storage of Solid | -20°C, under nitrogen | [3] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution
This protocol outlines the steps for preparing a 100 mM stock solution of Sulbactam-d5 (sodium) in sterile, nuclease-free water.
Materials:
-
Sulbactam-d5 (sodium) solid
-
Sterile, nuclease-free water
-
Sterile conical tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
-
0.22 µm sterile syringe filter (optional, for sterile applications)
Procedure:
-
Equilibration: Before opening, allow the vial of Sulbactam-d5 (sodium) to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
-
Calculation: Calculate the mass of Sulbactam-d5 (sodium) required to prepare the desired volume of a 100 mM stock solution.
-
Formula: Mass (mg) = Desired Volume (mL) x 100 mmol/L x 260.25 g/mol x (1 mg / 1000 µg) x (1 g / 1000 mg)
-
Example for 1 mL of 100 mM stock solution: Mass (mg) = 1 mL x 0.1 mol/L x 260.25 g/mol = 26.025 mg
-
-
Weighing: Carefully weigh the calculated amount of Sulbactam-d5 (sodium) in a sterile conical tube on a calibrated analytical balance.
-
Dissolution:
-
Add the appropriate volume of sterile, nuclease-free water to the tube containing the weighed compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. The solution should be clear and colorless to pale yellow.[2]
-
-
Sterilization (Optional): For applications requiring a sterile stock solution, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]
-
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a Sulbactam-d5 (sodium) stock solution.
Mechanism of Action: Inhibition of β-Lactamase
Sulbactam is a "suicide inhibitor" that irreversibly binds to and inactivates β-lactamase enzymes produced by bacteria.[4] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins. By inhibiting β-lactamase, Sulbactam protects the antibiotic from degradation, allowing it to exert its bactericidal effect.
Caption: Mechanism of action of Sulbactam as a β-lactamase inhibitor.
References
Application of Sulbactam-d5 in Clinical Microbiology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulbactam is a β-lactamase inhibitor combined with β-lactam antibiotics to combat bacterial resistance.[1] Its efficacy is crucial in treating infections caused by resistant bacteria, such as Acinetobacter baumannii.[2][3] Accurate quantification of sulbactam in biological matrices is paramount for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and research on antibiotic resistance.[3][4][5][6] Sulbactam-d5, a deuterium-labeled stable isotope of sulbactam, serves as an ideal internal standard (IS) for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.[2][7]
These application notes provide detailed protocols and data for the use of Sulbactam-d5 in clinical microbiology research, focusing on its application in LC-MS/MS-based quantification of sulbactam in biological samples.
Core Applications
The primary application of Sulbactam-d5 is as an internal standard in the quantitative analysis of sulbactam in various biological matrices. This is critical for:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of sulbactam to optimize dosing regimens.[4][8]
-
Therapeutic Drug Monitoring (TDM): Individualizing patient therapy to ensure optimal drug exposure, thereby maximizing efficacy and minimizing toxicity.[3][5][6]
-
Antibiotic Resistance Research: Investigating the exposure-response relationship of sulbactam against resistant bacterial strains to inform strategies for overcoming resistance.[2]
Experimental Protocols
Protocol 1: Quantification of Sulbactam in Human Plasma using LC-MS/MS
This protocol outlines a common method for the analysis of sulbactam in human plasma, adapted from various validated methods.[9][10]
1. Materials and Reagents:
-
Sulbactam and Sulbactam-d5 standards
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Sulbactam Stock Solution (1 mg/mL): Accurately weigh and dissolve sulbactam in a suitable solvent (e.g., water or methanol).
-
Sulbactam-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare similarly to the sulbactam stock solution.
-
Working Solutions: Serially dilute the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water) to prepare calibration standards and quality control (QC) samples at various concentrations.
-
IS Working Solution: Dilute the Sulbactam-d5 stock solution to a fixed concentration (e.g., 1 µg/mL).
3. Sample Preparation (Protein Precipitation): [9][10]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the Sulbactam-d5 IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
The following table summarizes typical chromatographic and mass spectrometric conditions for the analysis of sulbactam.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Reaction | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Sulbactam) | m/z 232.0 → 140.0 |
| MRM Transition (Sulbactam-d5) | m/z 237.0 → 140.0 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Gas Temperatures | Optimized for the specific instrument |
5. Data Analysis:
-
Quantify sulbactam concentrations using the peak area ratio of sulbactam to Sulbactam-d5.
-
Generate a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of sulbactam in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data
The following tables present a summary of quantitative data from various studies utilizing Sulbactam-d5 for the quantification of sulbactam.
Table 1: LC-MS/MS Method Parameters for Sulbactam Quantification
| Matrix | Sample Preparation | Calibration Curve Range (µg/mL) | LLOQ (µg/mL) | Reference |
| Human Plasma | Protein Precipitation | 0.25 - 100 | 0.25 | [10] |
| Human Plasma | Protein Precipitation | 0.0510 - 6.1552 | 0.0510 | [9] |
| Human Plasma & Saline | Not specified | 0.5 - 50 | 0.5 | [4] |
| Bovine Milk | Liquid-Liquid Extraction & SPE | Not specified | 0.0000517 | [7] |
| Epithelial Lining Fluid | Protein Precipitation | 0.002 - 25 | 0.002 | [2] |
Table 2: Pharmacokinetic Parameters of Sulbactam Determined Using Sulbactam-d5 as an Internal Standard
| Population | Dosing Regimen | T½ (h) | AUC₀₋₈ (µg·h/mL) | CL (L/h) | Reference |
| Critically ill patients (Augmented Renal Clearance) | 1g Sulbactam q8h | 1.45 ± 0.66 | 59.1 ± 20.1 | 18.9 ± 7.5 | [8] |
| Critically ill patients (Normal Renal Clearance) | 1g Sulbactam q8h | 1.72 ± 0.58 | 111.4 ± 23.2 | 9.32 ± 2.03 | [8] |
Visualizations
Experimental Workflow for Sulbactam Quantification
The following diagram illustrates the general workflow for the quantification of sulbactam in biological samples using Sulbactam-d5 as an internal standard.
Caption: Workflow for Sulbactam Quantification using Sulbactam-d5.
Logical Relationship in PK/PD Studies
This diagram illustrates the logical flow of utilizing Sulbactam-d5 in pharmacokinetic and pharmacodynamic studies to inform clinical practice.
Caption: Role of Sulbactam-d5 in PK/PD and Clinical Application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Therapeutic Drug Monitoring of High-dose Sulbactam in Pediatric Patients: Preliminary Data From a Prospective Observational Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of sulbactam and durlobactam in saline and human plasma via ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Drug Monitoring of High-dose Sulbactam in Pediatric Patients: Preliminary Data From a Prospective Observati… [ouci.dntb.gov.ua]
- 6. Update on Therapeutic Drug Monitoring of Beta-Lactam Antibiotics in Critically Ill Patients—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajpaonline.com [ajpaonline.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Sulbactam-d5 Internal Standard and Matrix Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using Sulbactam-d5 as an internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis when using Sulbactam-d5?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for both Sulbactam and its internal standard, Sulbactam-d5.[1] Because the analyte and the stable isotope-labeled internal standard are expected to have very similar physicochemical properties, they should be equally affected by the matrix. However, if the matrix effect is not consistent across different samples, it can lead to inaccurate and imprecise quantification.[2]
Q2: Why is a stable isotope-labeled internal standard like Sulbactam-d5 preferred for mitigating matrix effects?
A2: Stable isotope-labeled internal standards (SIL-IS), such as Sulbactam-d5, are considered the gold standard for quantitative bioanalysis using LC-MS/MS.[2] This is because they share a nearly identical chemical structure and physicochemical properties with the analyte. Consequently, they co-elute and experience similar extraction recovery and ionization suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal for quantification, variability introduced by the matrix effect can be effectively compensated.[2][3]
Q3: How can I assess the extent of matrix effects in my Sulbactam assay?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. The internal standard-normalized matrix factor should also be calculated to ensure that Sulbactam-d5 adequately compensates for the matrix effects on Sulbactam.
Troubleshooting Guide
This guide addresses common issues encountered when using Sulbactam-d5 to resolve matrix effects.
Issue 1: High Variability in Sulbactam-d5 Internal Standard Response Across Samples
Possible Causes:
-
Inconsistent sample preparation.
-
Precipitation of the internal standard in the stock solution or autosampler.
-
Variable matrix effects that disproportionately affect the internal standard.
-
Pipetting errors during the addition of the internal standard.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high variability in the internal standard signal.
Solutions:
-
Standardize Sample Preparation: Ensure consistent timing and technique for all sample preparation steps, especially protein precipitation or liquid-liquid extraction.
-
Verify Solution Integrity: Visually inspect stock and working solutions of Sulbactam-d5 for any signs of precipitation. If observed, reprepare the solutions using a different solvent composition if necessary.
-
Optimize Sample Cleanup: If significant and variable matrix effects are confirmed, enhance the sample cleanup procedure. Options include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4][5]
-
Evaluate Pipetting Accuracy: Verify the calibration and proper functioning of pipettes used for adding the internal standard.
Issue 2: Poor Correlation Between Sulbactam and Sulbactam-d5 Response (Ratio Variability)
Possible Causes:
-
Chromatographic separation of Sulbactam and Sulbactam-d5.
-
Interference from a metabolite or other compound at the mass transition of either the analyte or the internal standard.
-
Non-linear detector response at high concentrations.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent analyte to internal standard ratios.
Solutions:
-
Ensure Co-elution: While deuterated standards are expected to co-elute with the analyte, this is not always the case. Adjust the chromatographic gradient or mobile phase composition to ensure complete co-elution.
-
Check for Interferences: Analyze at least six different lots of blank matrix to check for endogenous interferences at the retention time and mass transitions of Sulbactam and Sulbactam-d5.
-
Verify Mass Transitions: Confirm the specificity of your MRM transitions. If interferences are present, select alternative precursor or product ions.
-
Assess Detector Saturation: High concentrations of the analyte can sometimes suppress the ionization of the internal standard, a phenomenon known as the "analyte effect".[6] If this is suspected, dilute the samples to a concentration range where the response is linear for both the analyte and the internal standard.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
Objective: To quantify the matrix effect on Sulbactam analysis using Sulbactam-d5 as the internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Sulbactam and Sulbactam-d5 into the mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, urine). Spike the extracted matrix with Sulbactam and Sulbactam-d5 to the same final concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with Sulbactam and Sulbactam-d5 at the same concentrations as above, and then perform the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
Internal Standard Normalized Matrix Factor = (MF of Sulbactam) / (MF of Sulbactam-d5)
-
Data Presentation:
| Sample Set | Analyte | Mean Peak Area (n=6) | Standard Deviation |
| Set A (Neat) | Sulbactam | [Insert Value] | [Insert Value] |
| Sulbactam-d5 | [Insert Value] | [Insert Value] | |
| Set B (Post-Spike) | Sulbactam | [Insert Value] | [Insert Value] |
| Sulbactam-d5 | [Insert Value] | [Insert Value] | |
| Set C (Pre-Spike) | Sulbactam | [Insert Value] | [Insert Value] |
| Sulbactam-d5 | [Insert Value] | [Insert Value] |
| Calculated Parameter | Value | Acceptance Criteria |
| Matrix Factor (Sulbactam) | [Calculate] | - |
| Matrix Factor (Sulbactam-d5) | [Calculate] | - |
| IS Normalized Matrix Factor | [Calculate] | 0.85 - 1.15 |
| Recovery (Sulbactam) | [Calculate] | Consistent and Precise |
Protocol 2: Sample Preparation using Protein Precipitation for Plasma
Objective: To extract Sulbactam and Sulbactam-d5 from human plasma while minimizing matrix effects. This is a common and straightforward method for sample preparation.[7]
Methodology:
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of Sulbactam-d5 working solution (internal standard).
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Parameters (Example):
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition (Sulbactam) | m/z 232.0 -> 140.0 |
| MRM Transition (Sulbactam-d5) | m/z 237.0 -> 145.0 |
Note: The exact MRM transitions and chromatographic conditions should be optimized in your laboratory.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. nebiolab.com [nebiolab.com]
- 4. agilent.com [agilent.com]
- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mass spectrometry parameters for Sulbactam-d5 detection
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the detection of Sulbactam-d5 by mass spectrometry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Mass Spectrometry Parameters
Optimizing mass spectrometry parameters is critical for achieving sensitive and robust detection of Sulbactam and its deuterated internal standard, Sulbactam-d5. The following tables summarize the recommended starting parameters for method development. It is important to note that optimal values may vary depending on the specific instrument and experimental conditions.
Table 1: Mass Spectrometry Parameters for Sulbactam and Sulbactam-d5
| Parameter | Sulbactam | Sulbactam-d5 |
| Precursor Ion (m/z) | 232.1 | 237.1 |
| Product Ion (m/z) | 140.0 | 145.0 |
| Alternative Product Ion (m/z) | 187.8 | 192.8 |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
Table 2: Instrument-Dependent Parameters (Representative Values)
| Parameter | Recommended Value |
| Collision Energy (CE) | -15 to -25 V |
| Declustering Potential (DP) | -40 to -60 V |
| Entrance Potential (EP) | -10 V |
| Collision Cell Exit Potential (CXP) | -5 to -15 V |
Experimental Protocols
This section provides a detailed methodology for the analysis of Sulbactam and Sulbactam-d5 in a biological matrix, such as human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of Sulbactam-d5 internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex the sample for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
Troubleshooting Guides and FAQs
This section addresses specific issues that users may encounter during the analysis of Sulbactam and Sulbactam-d5.
Frequently Asked Questions (FAQs)
Q1: What are the most common MRM transitions for Sulbactam and Sulbactam-d5?
A1: For Sulbactam, the most commonly used precursor-to-product ion transition is m/z 232.1 → 140.0. An alternative transition is m/z 231.9 → 187.8.[1][2] For Sulbactam-d5, the corresponding transitions would be m/z 237.1 → 145.0 and m/z 236.9 → 192.8, accounting for the +5 Da mass shift.
Q2: Why am I observing a poor peak shape for Sulbactam?
A2: Poor peak shape can be caused by several factors. Ensure your mobile phase pH is appropriate for Sulbactam, which is an acidic compound. Using a mobile phase with a low pH, such as one containing 0.1% formic acid, will help to ensure consistent protonation and good peak shape. Also, check for column degradation and ensure the injection solvent is not significantly stronger than the initial mobile phase conditions.
Q3: My Sulbactam-d5 internal standard signal is variable or decreasing throughout the run. What could be the cause?
A3: Variability in the internal standard signal can be due to several factors. One common cause is ion suppression from co-eluting matrix components. Ensure your chromatographic method is adequately separating Sulbactam-d5 from the bulk of the matrix. Another possibility is instability of the compound in the autosampler. It is recommended to keep the autosampler at a cool temperature (e.g., 4°C). Finally, ensure that the concentration of the internal standard is appropriate and not so high that it causes detector saturation.
Q4: I am experiencing significant matrix effects. How can I mitigate them?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[3] To mitigate these effects, consider the following:
-
Improve Sample Cleanup: While protein precipitation is a simple and fast method, more rigorous techniques like solid-phase extraction (SPE) can provide a cleaner sample extract.
-
Optimize Chromatography: Ensure that your chromatographic method effectively separates Sulbactam and Sulbactam-d5 from endogenous matrix components, particularly phospholipids. A longer gradient or a different column chemistry may be necessary.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
Q5: What are the recommended storage conditions for Sulbactam and Sulbactam-d5 stock and working solutions?
A5: Stock solutions of Sulbactam and Sulbactam-d5 should be stored at -20°C or -80°C to ensure long-term stability. Working solutions, which are typically more dilute, should be prepared fresh as needed or stored at 4°C for a limited period. It is crucial to perform stability studies to determine the acceptable storage duration for your specific solvent and concentration.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for common issues encountered during Sulbactam-d5 analysis.
Caption: Experimental workflow for Sulbactam-d5 analysis.
Caption: Troubleshooting decision tree for Sulbactam-d5 analysis.
References
Technical Support Center: Quantification of Sulbactam with a Deuterated Standard
Welcome to the technical support center for the quantification of Sulbactam using a deuterated internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the bioanalysis of Sulbactam.
Frequently Asked Questions (FAQs)
Q1: Why use a deuterated internal standard for Sulbactam quantification?
A stable isotope-labeled (SIL) internal standard, such as a deuterated form of Sulbactam (e.g., Sulbactam-d5), is considered the gold standard in quantitative LC-MS/MS analysis. It is chemically and physically almost identical to the analyte, meaning it will behave similarly during sample preparation (extraction, evaporation) and in the LC-MS/MS system (chromatography, ionization). This similarity allows it to effectively compensate for variability in the analytical process, including matrix effects, leading to more accurate and precise results.
Q2: What are the most common issues observed when using a deuterated standard for Sulbactam?
The most frequently encountered issues include:
-
Chromatographic Shift: The deuterated standard may elute slightly earlier or later than the unlabeled Sulbactam.
-
Ion Suppression or Enhancement: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of both Sulbactam and its deuterated standard in the mass spectrometer source, leading to inaccurate quantification.
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Analyte Stability: Sulbactam, being a β-lactam compound, is susceptible to degradation. Ensuring its stability throughout the sample collection, storage, and analysis process is critical.
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Poor Peak Shape: Tailing or fronting of chromatographic peaks can affect the accuracy of peak integration and, consequently, the quantitative results.
Q3: How can I mitigate the chromatographic shift between Sulbactam and its deuterated standard?
While a small, consistent shift is often acceptable, significant or variable shifts can be problematic. To minimize this:
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Optimize the chromatographic gradient and mobile phase composition to ensure co-elution or a consistent, minimal separation.
-
Ensure the column is properly equilibrated before each injection.
-
Use a high-resolution column to improve peak separation and definition.
Q4: What are the best practices for storing plasma samples containing Sulbactam?
Due to the instability of β-lactam antibiotics, proper sample handling and storage are crucial. For Sulbactam in human plasma, it is recommended to:
-
Process samples as quickly as possible after collection.
-
If short-term storage is necessary, keep samples on ice or refrigerated (2-8°C) for no longer than 24 hours.[1]
-
For long-term storage, samples should be frozen and maintained at -80°C.[1] Stability at this temperature has been demonstrated for up to a year for some β-lactams.[1]
-
Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Sample Solvent | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Secondary Interactions with Column | For tailing peaks of acidic compounds like Sulbactam, ensure the mobile phase pH is appropriate to maintain a consistent ionization state. Adding a small amount of a competing acid (e.g., formic acid) to the mobile phase can help. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Dead Volume in the System | Check all fittings and connections for proper installation to minimize dead volume. |
Problem 2: Inconsistent or Low Recovery of Sulbactam and/or Deuterated Standard
Possible Causes & Solutions
| Cause | Solution |
| Inefficient Extraction | Optimize the protein precipitation or liquid-liquid extraction procedure. Ensure the pH of the sample is appropriate for the extraction solvent. |
| Analyte Degradation | Maintain samples at a low temperature throughout the preparation process. Prepare samples immediately before analysis if possible. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte and internal standard. |
Problem 3: Significant Ion Suppression or Enhancement
Possible Causes & Solutions
| Cause | Solution |
| Matrix Effects from Endogenous Components | Improve sample clean-up to remove interfering substances like phospholipids.[2] Consider using a more selective sample preparation technique such as solid-phase extraction (SPE). |
| Co-elution of Interfering Compounds | Modify the chromatographic method (e.g., adjust the gradient, change the column) to separate the interfering peaks from Sulbactam and its internal standard. |
| High Concentration of Analyte | In rare cases, the analyte itself can cause self-suppression at high concentrations. Ensure the calibration curve covers the expected concentration range. |
Experimental Protocol: Quantification of Sulbactam in Human Plasma by LC-MS/MS
This protocol is a representative method adapted from published literature for the quantification of Sulbactam in human plasma using a deuterated internal standard.
1. Materials and Reagents
-
Sulbactam reference standard
-
Sulbactam-d5 (or other suitable deuterated variant) internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of Sulbactam and Sulbactam-d5 in methanol.
-
Prepare working standard solutions by serial dilution of the Sulbactam stock solution with 50:50 (v/v) acetonitrile:water.
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Prepare a working IS solution of Sulbactam-d5 in 50:50 (v/v) acetonitrile:water.
-
Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the working IS solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Sulbactam: m/z 232.0 → 140.0; Sulbactam-d5: m/z 237.0 → 140.0 (Example transitions, should be optimized) |
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of Sulbactam in human plasma by LC-MS/MS. Note that the specific values may vary depending on the exact method and instrumentation used.
| Parameter | Typical Performance |
| Linearity Range | 0.2 - 30 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL[3] |
| Intra-day Precision (%RSD) | < 15% (< 20% at LLOQ)[3] |
| Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ)[3] |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ)[3] |
| Extraction Recovery | > 85%[3] |
| Matrix Effect | Within acceptable limits (e.g., 85-115%)[3] |
Visualizations
Caption: Experimental workflow for Sulbactam quantification.
Caption: Troubleshooting decision tree for Sulbactam analysis.
References
- 1. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Sulbactam and Sulbactam-d5
Technical Support Center: Sulbactam and Sulbactam-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Sulbactam and its deuterated internal standard, Sulbactam-d5.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for Sulbactam?
A1: Poor peak shape for Sulbactam, an acidic compound, is often related to several factors:
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. Sulbactam has a pKa of approximately 2.86. If the mobile phase pH is close to the pKa, both the ionized and non-ionized forms of the analyte can exist, leading to peak tailing or splitting. It is generally recommended to keep the mobile phase pH at least 2 units away from the analyte's pKa. For acidic compounds like Sulbactam, a lower pH (e.g., pH 2.5-3.5) is often used to ensure it is in a single, non-ionized form, which typically results in better peak shape on reversed-phase columns.
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based stationary phases (like C18) can interact with polar analytes, causing peak tailing. This is a common issue with acidic compounds.
-
Column Overload: Injecting too much sample can lead to peak fronting. This occurs when the concentration of the analyte saturates the stationary phase at the column inlet.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting and broadening. It is best to dissolve the sample in the initial mobile phase or a weaker solvent.
Q2: Why am I seeing a different retention time for Sulbactam-d5 compared to Sulbactam?
A2: While stable isotope-labeled internal standards like Sulbactam-d5 are designed to co-elute with the analyte, slight differences in retention time can occur. This phenomenon, known as the isotopic effect, is more common with deuterium-labeled standards. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in polarity and interaction with the stationary phase, resulting in a small shift in retention time. This is not necessarily a problem as long as the peaks are well-resolved and the response is consistent.
Q3: Can hydrogen/deuterium (H/D) exchange occur with Sulbactam-d5 under typical HPLC conditions?
Q4: What type of stationary phase is best for Sulbactam analysis?
A4: C18 columns are the most commonly used stationary phases for the analysis of Sulbactam. However, to mitigate peak tailing caused by silanol interactions, consider the following:
-
End-capped C18 Columns: These columns have been treated to reduce the number of accessible silanol groups, leading to improved peak shape for polar and acidic compounds.
-
Polar-Embedded or Polar-Endcapped Phases: These stationary phases have a polar group embedded within the alkyl chain or at the end, which can help to shield the analyte from residual silanols and provide alternative selectivity.
-
Phenyl Phases: Phenyl columns can offer different selectivity for aromatic compounds and may provide better peak shape for certain analytes due to π-π interactions.
-
C8 Columns: A C8 stationary phase is less retentive than a C18 and can sometimes provide better peak shape for less hydrophobic compounds.
The choice of stationary phase should be guided by empirical testing to find the best peak shape and resolution for your specific method.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the analysis of Sulbactam and Sulbactam-d5.
// Peak Shape Troubleshooting Path tailing [label="Peak Tailing", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fronting [label="Peak Fronting", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; splitting [label="Peak Splitting", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_ph [label="Adjust Mobile Phase pH\n(2 units away from pKa ~2.86)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_column [label="Use End-capped or\nPolar-Embedded Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_modifier [label="Add Mobile Phase Modifier\n(e.g., small % of acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reduce_conc [label="Reduce Sample Concentration\nor Injection Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_solvent [label="Ensure Sample Solvent is\nWeaker than Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_column_void [label="Check for Column Void\nor Blockage", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Resolution Troubleshooting Path optimize_gradient [label="Optimize Gradient Profile", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_organic [label="Change Organic Modifier\n(e.g., Acetonitrile vs. Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_column [label="Try a Different\nStationary Phase", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Internal Standard Troubleshooting Path check_coelution [label="Confirm Co-elution with Analyte", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_hd_exchange [label="Investigate H/D Exchange\n(use aprotic solvent in prep)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_matrix_effects [label="Evaluate Matrix Effects", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> peak_shape_issue; start -> resolution_issue; start -> is_issue;
peak_shape_issue -> tailing [label="Yes"]; peak_shape_issue -> fronting [label="Yes"]; peak_shape_issue -> splitting [label="Yes"];
tailing -> check_ph [label="Likely Cause"]; tailing -> check_column [label="Likely Cause"]; tailing -> add_modifier [label="Solution"]; check_ph -> check_column;
fronting -> reduce_conc [label="Likely Cause"]; fronting -> check_solvent [label="Likely Cause"];
splitting -> check_ph [label="Likely Cause"]; splitting -> check_column_void [label="Likely Cause"];
resolution_issue -> optimize_gradient [label="Solution"]; resolution_issue -> change_organic [label="Solution"]; resolution_issue -> change_column [label="Solution"]; optimize_gradient -> change_organic -> change_column;
is_issue -> check_coelution [label="Initial Check"]; is_issue -> check_hd_exchange [label="If response is low/variable"]; is_issue -> check_matrix_effects [label="If response varies with matrix"]; }
Caption: Troubleshooting workflow for Sulbactam and Sulbactam-d5 analysis.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters used for the analysis of Sulbactam. These should be considered as starting points for method development and optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Polar-Embedded C18 | C8 (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water (pH 4.5) | 0.05% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 2% to 95% B over 10 min | 5% to 90% B over 8 min | Isocratic 15% B for 5 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C | 35 °C |
| Injection Vol. | 10 µL | 5 µL | 2 µL |
| Internal Std. | Sulbactam-d5 | Sulbactam-d5 | Sulbactam-d5 |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Sulbactam
This protocol provides a general starting point for the analysis of Sulbactam in simple matrices.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
-
-
Sample Preparation:
-
Dissolve the Sulbactam standard and Sulbactam-d5 internal standard in a diluent compatible with the initial mobile phase conditions (e.g., 98:2 Mobile Phase A:Mobile Phase B). A typical starting concentration for standards is 1 µg/mL.
-
-
HPLC System Setup:
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Program the gradient as follows:
-
0-1 min: 2% B
-
1-8 min: Gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 2% B and equilibrate.
-
-
Set the injection volume to 10 µL.
-
Set the detector wavelength (if using UV) to an appropriate value for Sulbactam (e.g., 220-230 nm).
-
-
Analysis:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the prepared standard solution.
-
Analyze the chromatogram for peak shape, retention time, and resolution.
-
Caption: General experimental workflow for HPLC analysis of Sulbactam.
Technical Support Center: Troubleshooting Poor Recovery of Sulbactam-d5
Welcome to the technical support center for troubleshooting issues related to sample extraction. This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve problems with poor recovery of Sulbactam-d5, a common internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks to perform when observing low recovery of Sulbactam-d5?
A1: When encountering low recovery of your internal standard (IS), Sulbactam-d5, a systematic approach is crucial. Begin by verifying the basics of your experimental setup before delving into more complex method troubleshooting.
Initial Verification Steps:
-
Pipetting and Dispensing: Ensure the accuracy and precision of all pipettes and automated liquid handlers used for adding the Sulbactam-d5 solution to your samples. Inconsistent volumes are a primary source of variability.[1]
-
Internal Standard Solution:
-
Concentration: Re-verify the concentration of your Sulbactam-d5 stock and working solutions. Errors in dilution can lead to apparent low recovery.
-
Integrity and Storage: Confirm that the IS solution has not degraded. Check the storage conditions (temperature, light exposure) and the age of the solution. Sulbactam, while generally stable in parenteral solutions, can be susceptible to degradation under certain pH and temperature conditions during storage and sample processing.[2][3]
-
-
Sample Mixing: Ensure thorough vortexing or mixing after adding the Sulbactam-d5 to the sample matrix. Inadequate mixing can lead to incomplete distribution of the IS.[4]
-
Vial Adsorption: Consider the possibility of the analyte adsorbing to the walls of sample collection tubes or processing vials, which can lead to losses.[1]
Q2: How can the solid-phase extraction (SPE) procedure be optimized to improve Sulbactam-d5 recovery?
A2: Poor recovery during SPE is often related to the physicochemical properties of Sulbactam and its interaction with the sorbent. Sulbactam is a polar, anionic compound, which dictates the optimal SPE strategy. If recovery is low in an SPE method, it may indicate a fundamental issue with the chosen protocol.[5]
Key SPE Optimization Parameters:
-
Sorbent Selection: For a polar analyte like Sulbactam, a reversed-phase sorbent is commonly used for extraction from aqueous matrices.[6] However, if Sulbactam is not retained efficiently, consider using a mixed-mode or an anion-exchange sorbent which can provide stronger retention for acidic compounds.[6][7]
-
pH Adjustment: The pH of the sample and the solutions used during SPE is critical for ionizable compounds.[8] To ensure retention of Sulbactam (an acidic compound) on a reversed-phase sorbent, the pH of the sample should be adjusted to at least 2 pH units below its pKa to keep it in its neutral form. Conversely, for an anion-exchange sorbent, the pH should be adjusted to at least 2 pH units above the pKa to ensure it is charged.[8]
-
Wash Step: The composition of the wash solvent is crucial for removing interferences without eluting the analyte. If Sulbactam-d5 is being lost during this step, the organic content of the wash solution may be too high.[9] Perform experiments with varying percentages of organic solvent in the wash solution to find the optimal composition that maximizes interference removal while retaining Sulbactam-d5.[8][9]
-
Elution Step: Incomplete elution will directly lead to low recovery. Ensure the elution solvent is strong enough to fully desorb Sulbactam-d5 from the sorbent. For reversed-phase SPE, this typically involves a high percentage of a polar organic solvent like methanol or acetonitrile.[7] The pH of the elution solvent can also be modified to facilitate elution; for an anion-exchange sorbent, adjusting the pH to below the pKa or using a high ionic strength buffer can improve recovery.
A systematic approach to SPE method development, such as a "10-bottle optimization," can be highly effective in determining the ideal wash and elution conditions.[9]
Experimental Protocol: SPE Method Optimization for Sulbactam-d5
This protocol outlines a systematic approach to optimize the wash and elution steps in a reversed-phase SPE method.
-
Sorbent Conditioning: Condition ten identical SPE cartridges (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load each cartridge with a known amount of Sulbactam-d5 spiked into the sample matrix (e.g., plasma) that has been pre-treated (e.g., diluted and acidified).
-
Wash Step Optimization: Prepare a series of wash solutions with increasing organic content (e.g., 0%, 5%, 10%, 15%, 20% methanol in water). Wash each cartridge with a different solution and collect the effluent.
-
Elution Step Optimization: Prepare a series of elution solutions with increasing organic content (e.g., 50%, 60%, 70%, 80%, 90%, 100% methanol). Elute each cartridge with a different solution and collect the eluate.
-
Analysis: Analyze the collected wash effluent and the eluates to determine the percentage of Sulbactam-d5 in each fraction.
-
Evaluation: Plot the percentage of Sulbactam-d5 recovered in the wash and elution steps against the percentage of organic solvent. The optimal wash solution will be the highest organic percentage that does not elute the analyte. The optimal elution solution will be the lowest organic percentage that provides complete recovery.[9]
Q3: What are common pitfalls in liquid-liquid extraction (LLE) that can cause poor Sulbactam-d5 recovery?
A3: LLE is sensitive to the partitioning behavior of the analyte between the aqueous and organic phases. For a polar compound like Sulbactam, achieving high extraction efficiency can be challenging.
Troubleshooting LLE:
-
Solvent Selection: The choice of extraction solvent is paramount. Since Sulbactam is polar, a relatively polar, water-immiscible organic solvent should be used. Ethyl acetate is a common choice. If recovery is low, consider solvents with different polarities or mixtures of solvents.
-
pH of Aqueous Phase: The pH of the sample must be controlled to ensure Sulbactam is in its neutral, more organic-soluble form. Acidifying the sample will suppress the ionization of the carboxylic acid group, promoting its transfer into the organic phase.
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte, leading to significant loss and poor reproducibility.[10]
-
Incomplete Phase Separation: Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Aspirating part of the aqueous layer can dilute the extract, while incomplete collection of the organic layer will result in loss of the analyte.
Q4: Could matrix effects be the cause of apparent low recovery of Sulbactam-d5?
A4: Yes, matrix effects can significantly impact the ionization of Sulbactam-d5 in the mass spectrometer source, leading to a suppressed signal that can be misinterpreted as low recovery.[11][12] This occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) interfere with the ionization process.[11]
Investigating Matrix Effects:
-
Post-Column Infusion: This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of Sulbactam-d5 is continuously infused into the LC flow after the analytical column, while a blank, extracted matrix sample is injected. Dips in the baseline signal of the IS indicate ion suppression at that retention time.[11]
-
Post-Extraction Spike Analysis: Compare the peak area of Sulbactam-d5 in a neat solution to the peak area of Sulbactam-d5 spiked into a blank, extracted matrix. A lower peak area in the matrix sample indicates ion suppression.[12]
While a stable isotope-labeled internal standard like Sulbactam-d5 is designed to co-elute with the analyte and experience the same matrix effects, differential effects can still occur, especially with significant ion suppression.[13] If matrix effects are severe, further optimization of the sample clean-up procedure (e.g., a more rigorous SPE wash step) or chromatographic separation is necessary to separate the analyte and IS from the interfering matrix components.[14]
Quantitative Data Summary
The following table summarizes hypothetical recovery data from an SPE optimization experiment to illustrate the process of improving recovery.
| SPE Step | Methanol in Water (%) | Sulbactam-d5 Recovery (%) | Interpretation |
| Wash | 5% | < 1% | Good - Analyte is retained. |
| 10% | < 1% | Good - Analyte is retained. | |
| 20% | 8% | Problem - Analyte is eluting prematurely. | |
| Elution | 60% | 75% | Incomplete elution. |
| 80% | 98% | Optimal - Good recovery. | |
| 100% | 99% | Good recovery, but 80% is sufficient. |
Based on this data, the optimal wash solution would be 10% methanol in water, and the optimal elution solvent would be 80% methanol in water.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor Sulbactam-d5 recovery.
References
- 1. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 2. Stability of sulbactam/ampicillin in diluents for parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of sulbactam/ampicillin in diluents for parenteral administration. | Semantic Scholar [semanticscholar.org]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. justification of lower recovery - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. SPE Method Development | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sulbactam-d5 Isotopic Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulbactam-d5 as an internal standard in mass spectrometry-based assays. The following information will help you understand, identify, and minimize isotopic interference to ensure accurate and reliable quantification of Sulbactam.
Troubleshooting Guide
Issue 1: Non-Linear Calibration Curve and Inaccurate Quantification at High Analyte Concentrations
Symptom: Your calibration curve for Sulbactam shows a non-linear response, particularly at higher concentrations, leading to underestimation of the analyte concentration. This is often accompanied by a decrease in the signal intensity of the Sulbactam-d5 internal standard as the Sulbactam concentration increases.
Cause: This phenomenon is a classic indicator of isotopic interference. Naturally occurring heavy isotopes of Sulbactam (e.g., containing ¹³C, ¹⁵N, ³⁴S) contribute to the signal of the Sulbactam-d5 internal standard. At high concentrations of Sulbactam, the signal from its heavy isotopes can significantly inflate the measured response of the internal standard, leading to an artificially low analyte-to-internal standard ratio and a non-linear calibration curve.
Solutions:
-
Optimize Internal Standard Concentration: Ensure the concentration of Sulbactam-d5 is appropriate. It should be high enough to provide a robust signal but not so high that it contributes significantly to the analyte signal through isotopic impurities.
-
Employ a Non-Linear Calibration Model: Instead of a linear regression, utilize a quadratic or other non-linear regression model to fit your calibration curve. This can more accurately model the relationship between concentration and response in the presence of isotopic interference.
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Chromatographic Separation: If not already co-eluting, adjust your chromatographic method to ensure that Sulbactam and Sulbactam-d5 elute as closely as possible. While this doesn't eliminate the isotopic overlap, it ensures that both analyte and internal standard are subjected to the same matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Sulbactam-d5 analysis?
A1: Isotopic interference occurs when the isotopic variants of the analyte (Sulbactam) have the same nominal mass-to-charge ratio (m/z) as the deuterated internal standard (Sulbactam-d5). Sulbactam, with a molecular formula of C₈H₁₁NO₅S, has naturally occurring stable isotopes (¹³C, ¹⁵N, ¹⁷O, ¹⁸O, ³³S, ³⁴S). Molecules of Sulbactam containing a sufficient number of these heavy isotopes can have a mass that overlaps with the mass of Sulbactam-d5, leading to an artificially inflated signal for the internal standard.
Q2: How can I predict the potential for isotopic interference?
A2: You can predict the potential for interference by examining the theoretical isotopic distribution of Sulbactam. The table below shows the calculated relative abundance of the first few isotopic peaks for Sulbactam. The contribution to the M+5 peak, which would directly interfere with Sulbactam-d5, is generally low but can become significant at high analyte concentrations.
Q3: What are the typical mass transitions for Sulbactam and Sulbactam-d5 in LC-MS/MS?
A3: The selection of precursor and product ions is critical for minimizing interference. A commonly used transition for Sulbactam is m/z 231.9 → 187.8 in negative ion mode.[1] For Sulbactam-d5, a logical corresponding transition would be m/z 236.9 → 192.8, assuming the deuterium labels are on a stable part of the molecule that is retained in the fragment ion.
Q4: Can I use a different internal standard to avoid this issue?
A4: While Sulbactam-d5 is a good choice due to its chemical similarity to the analyte, using an internal standard with a larger mass difference (e.g., ¹³C₆-Sulbactam) could further reduce the likelihood of isotopic overlap. However, the synthesis of such standards can be more complex and costly.
Data Presentation
Table 1: Theoretical Isotopic Abundance of Sulbactam (C₈H₁₁NO₅S)
| Isotopic Peak | Relative Abundance (%) |
| M | 100.00 |
| M+1 | 9.53 |
| M+2 | 5.34 |
| M+3 | 0.65 |
| M+4 | 0.13 |
| M+5 | 0.02 |
Note: These are theoretical abundances calculated based on the natural abundance of stable isotopes. Actual observed abundances may vary slightly.
Table 2: Typical MRM Transitions for Sulbactam and Sulbactam-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Sulbactam | 231.9 | 187.8 | Negative |
| Sulbactam-d5 | 236.9 | 192.8 | Negative |
Experimental Protocols
Protocol 1: Establishing a Non-Linear Calibration Curve
This protocol outlines the steps to generate and validate a non-linear calibration curve to mitigate the effects of isotopic interference.
1. Preparation of Calibration Standards:
- Prepare a stock solution of Sulbactam and a separate stock solution of Sulbactam-d5 in a suitable solvent (e.g., methanol or acetonitrile).
- Create a series of calibration standards by spiking a constant, known concentration of Sulbactam-d5 into blank matrix (e.g., plasma, urine) containing varying, known concentrations of Sulbactam.
- Ensure the concentration range of the standards spans the expected concentration range of your unknown samples and extends to concentrations where non-linearity is observed. A minimum of 8-10 non-zero concentration levels is recommended.
2. Sample Preparation:
- Extract the analytes from the calibration standards and quality control (QC) samples using your established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
3. LC-MS/MS Analysis:
- Analyze the extracted samples using your validated LC-MS/MS method, monitoring the transitions specified in Table 2.
4. Data Processing and Regression Analysis:
- Integrate the peak areas for both Sulbactam and Sulbactam-d5.
- Calculate the peak area ratio (Sulbactam peak area / Sulbactam-d5 peak area) for each calibration standard.
- Plot the peak area ratio against the known concentration of Sulbactam.
- In your chromatography data system software, select a non-linear regression model, such as a quadratic (second-order polynomial) fit. The equation will be in the form of y = ax² + bx + c, where y is the peak area ratio and x is the concentration.
- Evaluate the goodness of fit of the curve by examining the coefficient of determination (R²) and by plotting the residuals. The residuals should be randomly distributed around zero across the concentration range.
5. Quantification of Unknown Samples:
- Using the generated quadratic calibration curve, determine the concentration of Sulbactam in your unknown samples based on their measured peak area ratios.
Visualizations
Caption: Experimental workflow for Sulbactam quantification.
Caption: Problem-solution relationship for isotopic interference.
References
How to address signal suppression of Sulbactam-d5 in complex matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the signal suppression of Sulbactam-d5 in complex matrices during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for Sulbactam-d5 analysis?
A1: Signal suppression, a type of matrix effect, is the reduction of an analyte's signal intensity in a mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This is a significant concern in the bioanalysis of Sulbactam-d5 in complex matrices like plasma or urine because it can lead to inaccurate and unreliable quantification, potentially compromising pharmacokinetic and other clinical studies. The components of the biological matrix, such as salts, proteins, and phospholipids, can interfere with the ionization of Sulbactam-d5 in the MS source, leading to a decreased signal.[1][4]
Q2: I am using a deuterated internal standard (Sulbactam-d5). Shouldn't that correct for signal suppression?
A2: While stable isotope-labeled internal standards like Sulbactam-d5 are the preferred choice to compensate for matrix effects, they may not always provide complete correction.[5][6] This is due to a phenomenon known as the "isotope effect," where the deuterated internal standard can exhibit slightly different chromatographic behavior compared to the non-labeled analyte.[7] If Sulbactam-d5 separates chromatographically from Sulbactam, they may be affected differently by co-eluting matrix components, leading to inaccurate quantification.[6][7]
Q3: What are the common causes of signal suppression for Sulbactam-d5?
A3: The primary causes of signal suppression for Sulbactam-d5 in complex biological matrices include:
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Ionization Competition: Co-eluting endogenous compounds from the matrix (e.g., phospholipids, salts, metabolites) can compete with Sulbactam-d5 for ionization in the mass spectrometer's ion source, reducing its ionization efficiency.[1][2]
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Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which can hinder the desolvation process and the release of gas-phase analyte ions.[1]
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Ion Source Contamination: Accumulation of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity over a series of injections.
Troubleshooting Guides
Issue 1: Low or inconsistent signal intensity for Sulbactam-d5.
This guide provides a step-by-step approach to troubleshooting low or inconsistent signal intensity, a common symptom of signal suppression.
Step 1: Evaluate Internal Standard Performance
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Question: Does the Sulbactam-d5 internal standard co-elute perfectly with the unlabeled Sulbactam?
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Action: Overlay the chromatograms of the analyte and the internal standard. A slight shift in retention time can indicate an isotope effect, which may lead to differential matrix effects.[6][7]
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Solution: If a significant shift is observed, consider using a ¹³C- or ¹⁵N-labeled internal standard, as these are less prone to chromatographic shifts. If an alternative IS is not available, focus on improving chromatographic separation to move the analyte and IS away from regions of high matrix interference.
Step 2: Assess Chromatography
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Question: Is the Sulbactam-d5 peak shape optimal and is it well-separated from the solvent front and other major matrix components?
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Action: Inject a blank matrix sample (e.g., plasma without the analyte or IS) to identify regions of significant matrix interference.
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Solution: Optimize the chromatographic method to separate the Sulbactam-d5 peak from these interference zones. This can be achieved by:
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Adjusting the mobile phase gradient profile.
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Changing the analytical column to one with a different stationary phase chemistry.
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Reducing the flow rate to improve separation efficiency.
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Step 3: Review Sample Preparation
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Question: Is the current sample preparation method effectively removing matrix components?
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Action: Compare the signal intensity of Sulbactam-d5 in a neat solution versus a post-extraction spiked blank matrix sample. A significant decrease in the matrix sample indicates insufficient cleanup.
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Solution: Consider more rigorous sample preparation techniques. The table below summarizes the effectiveness of common methods for Sulbactam analysis.
| Sample Preparation Method | General Principle | Reported Recovery for Sulbactam | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[1][3] | ~85-99%[1] | Simple, fast, and inexpensive. | May not effectively remove phospholipids and other endogenous components, leading to higher matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[8][9] | >87%[10] | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent.[11][12][13] | High and reproducible[14] | Provides the cleanest extracts and can concentrate the analyte. | More complex method development and can be more expensive. |
Issue 2: Poor reproducibility of Sulbactam-d5 signal across different sample lots.
This issue often points to variability in the matrix composition between different sources or batches.
Step 1: Confirm Method Robustness
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Action: Re-validate the method using a single, consistent lot of blank matrix to ensure that the variability is not due to the analytical method itself.
Step 2: Evaluate Matrix Variability
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Action: Prepare quality control (QC) samples in at least three to five different lots of the blank matrix and analyze them. Significant differences in the analyte response indicate lot-to-lot variability in matrix effects.
Step 3: Implement Matrix-Matched Calibrants
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Solution: Prepare calibration standards and QCs in a pooled matrix from multiple sources to average out the lot-to-lot differences. For highly variable matrices, it may be necessary to use a surrogate matrix or perform standard addition for the most accurate quantification.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Sulbactam in Human Plasma
This protocol is a simple and rapid method for sample cleanup.
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Sample Preparation:
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To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Sulbactam-d5 internal standard working solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
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Add 400 µL of cold acetonitrile to the plasma sample.
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Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
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Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
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Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
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Vortex to mix and inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Sulbactam in Human Plasma
This protocol provides a cleaner extract compared to PPT.
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Sample Preparation:
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To 200 µL of human plasma, add the Sulbactam-d5 internal standard.
-
-
pH Adjustment:
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Add 50 µL of 1 M phosphate buffer (pH 6.0) to the sample.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the sample.
-
Vortex for 5 minutes.
-
-
Centrifugation:
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Transfer:
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Transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
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Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis:
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Inject the reconstituted sample into the LC-MS/MS system.
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Protocol 3: Solid-Phase Extraction (SPE) for Sulbactam in Human Plasma
This protocol offers the most effective cleanup for complex matrices.
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SPE Cartridge: Use a mixed-mode or polymer-based reversed-phase SPE cartridge.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% formic acid in water. Add the Sulbactam-d5 internal standard.
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Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elution: Elute Sulbactam and Sulbactam-d5 with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. myadlm.org [myadlm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid- Liquid Extraction : Oriental Journal of Chemistry [orientjchem.org]
- 9. Development of homogeneous liquid–liquid extraction combined with dispersive liquid–liquid microextraction based on solidification of floating droplets of a ternary component deep eutectic solvent for the analysis of antibiotic residues in sausage samples prior to ion mobility spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Best practices for preventing degradation of Sulbactam-d5 during analysis
This technical support center provides researchers, scientists, and drug development professionals with best practices for preventing the degradation of Sulbactam-d5 during analysis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Sulbactam-d5?
A1: The primary degradation pathway for Sulbactam-d5, like its non-deuterated counterpart Sulbactam, is the hydrolysis of the strained β-lactam ring. This process is catalyzed by factors such as pH, temperature, and the presence of enzymes like β-lactamases. The hydrolysis results in the opening of the four-membered ring, rendering the molecule inactive as a β-lactamase inhibitor.
Q2: How does pH affect the stability of Sulbactam-d5 in analytical solutions?
A2: Sulbactam-d5 is susceptible to both acidic and basic hydrolysis. Generally, β-lactam antibiotics exhibit a U-shaped stability profile with respect to pH, with maximum stability typically observed in the slightly acidic to neutral pH range (pH 4-7). Extreme acidic or alkaline conditions will significantly accelerate the hydrolysis of the β-lactam ring. Therefore, it is crucial to control the pH of all solutions, including sample diluents and mobile phases.
Q3: What are the recommended storage conditions for Sulbactam-d5 stock and working solutions?
A3: Proper storage is critical to prevent the degradation of Sulbactam-d5 before analysis. The following table summarizes the recommended storage conditions based on available data for Sulbactam and related compounds.
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| Solid (powder) | Room Temperature | As per manufacturer's specifications | Store in a cool, dry place. |
| Stock Solution (in organic solvent) | -20°C or -80°C | Up to 1 month at -20°C; Up to 6 months at -80°C | Use high-purity, anhydrous solvents. Minimize freeze-thaw cycles. |
| Working Solutions (in aqueous or mixed solvents) | 2-8°C | Prepare fresh daily | Stability is significantly reduced in aqueous solutions. |
| Samples in Autosampler | 2-8°C | Analyze as quickly as possible, ideally within 24 hours | Minimize time at room temperature. |
Troubleshooting Guides
Issue 1: Peak Tailing or Broadening in Chromatogram
Possible Cause: On-column degradation of Sulbactam-d5.
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is within the optimal stability range for Sulbactam (typically pH 4-7). Mobile phases outside this range can cause degradation during the chromatographic run, leading to poor peak shape.
-
Reduce Column Temperature: High column temperatures can accelerate degradation. If not critical for separation, try reducing the column temperature to ambient or slightly above.
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Use a Faster Gradient or Isocratic Method: Minimizing the run time reduces the exposure of the analyte to potentially degradative conditions on the column.
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Evaluate Column Chemistry: Certain stationary phases may have secondary interactions that can contribute to peak tailing. Consider a different column chemistry if the problem persists.
Issue 2: Loss of Analyte Signal or Inconsistent Results
Possible Cause: Degradation in the autosampler or adsorption to labware.
Troubleshooting Steps:
-
Maintain Low Autosampler Temperature: Set the autosampler temperature to 2-8°C to minimize degradation of Sulbactam-d5 in prepared samples waiting for injection.
-
Limit Sample Residence Time: Sequence your runs to minimize the time samples sit in the autosampler. For long sequences, consider preparing samples in smaller batches.
-
Use Inert Vials and Caps: Sulbactam can adsorb to active sites on glass and plastic surfaces. Use silanized glass vials or polypropylene vials to minimize this interaction. Ensure septa are chemically compatible with the sample solvent.
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Check for Sample Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can sometimes accelerate degradation. Ensure your sample preparation method effectively removes potentially interfering substances.
Issue 3: Appearance of Unexpected Peaks
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Perform a Forced Degradation Study: To identify potential degradation products, subject a concentrated solution of Sulbactam-d5 to stress conditions (acid, base, oxidation, heat, light). This will help in confirming if the unexpected peaks are related to Sulbactam-d5 degradation.
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Use a Stability-Indicating Method: Ensure your analytical method is capable of separating Sulbactam-d5 from its potential degradation products. This typically involves using a gradient elution on a high-resolution column.
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LC-MS/MS Analysis: If available, use LC-MS/MS to obtain mass information on the unexpected peaks. This can help in the tentative identification of degradation products by comparing their mass-to-charge ratios with potential hydrolysis or oxidation products of Sulbactam-d5.
Experimental Protocols
Protocol 1: Forced Degradation Study of Sulbactam-d5
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to test the stability-indicating properties of an analytical method.
Materials:
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Sulbactam-d5 standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and organic solvent (e.g., acetonitrile or methanol)
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HPLC or UPLC system with a PDA or MS detector
-
C18 reversed-phase column
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of Sulbactam-d5 in an appropriate solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Place a solid sample of Sulbactam-d5 in an oven at 60°C for 24 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose a solution of Sulbactam-d5 to UV light (254 nm) for 24 hours.
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Analysis: Analyze the stressed samples, along with an unstressed control sample, using your analytical method. Monitor for the appearance of new peaks and the decrease in the main Sulbactam-d5 peak.
Visualizations
Workflow for Preventing Sulbactam-d5 Degradation
Dealing with variability in Sulbactam-d5 internal standard response
Technical Support Center: Sulbactam-d5 Internal Standard
Welcome to the technical support center for troubleshooting issues related to Sulbactam-d5 internal standard (IS) response variability. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common problems encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is a stable internal standard response important?
A1: In quantitative bioanalysis, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), an internal standard is added at a fixed concentration to all samples, including calibrators and quality controls.[1][2] It serves to normalize and correct for variability that can occur during various stages of the analytical workflow, such as sample preparation, injection, and detection.[1][3][4] A consistent IS response across an analytical run indicates that the method is robust and performing as expected. Significant variability can compromise the accuracy and reliability of the quantitative results.[2][5]
Q2: What is an acceptable level of variability for the Sulbactam-d5 internal standard?
A2: While there is no strict universal rule, a certain level of IS response variability is expected due to the complexity of biological samples and the multi-step analytical process.[4] Regulatory bodies and internal Standard Operating Procedures (SOPs) often define acceptance criteria.[2] Generally, the coefficient of variation (%CV) for the IS response across all samples in a run should be within a pre-defined limit. A common, though not universal, starting point is to aim for a %CV of ≤15-20%. However, the acceptable range should be established during method validation.
| Parameter | General Acceptance Range | Notes |
| IS Response %CV | ≤ 15-20% | Should be defined in laboratory SOPs. |
| Individual Sample IS Response | 50-150% of the mean response of calibrators | Varies by laboratory and regulatory guidance. |
Q3: Sulbactam is a β-lactam. Does its stability affect the IS response?
A3: Yes, the stability of the β-lactam ring is a critical factor. β-lactams can be susceptible to degradation, which can be influenced by temperature and pH.[6][7] Sulbactam-d5, being a deuterated analog of Sulbactam, will have similar chemical properties. Degradation of the IS can lead to a decreased response over time or inconsistent responses if the degradation rate varies between samples. It is crucial to control the temperature and pH of the samples and solutions throughout the analytical process.[6]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root causes of Sulbactam-d5 IS variability.
Issue 1: Inconsistent or Drifting IS Response Across an Analytical Run
If you observe a gradual decrease, increase, or erratic fluctuation in the Sulbactam-d5 signal throughout the analysis of a sample batch, consider the following causes and solutions.
Potential Root Causes:
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Sample Preparation Inconsistencies: Errors in pipetting the IS, incomplete mixing, or variations in extraction recovery between samples.[4][8]
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Matrix Effects: Components in the biological matrix (e.g., salts, phospholipids) co-elute with Sulbactam-d5 and either suppress or enhance its ionization in the mass spectrometer.[9][10][11]
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Instrument Instability: Fluctuations in the LC or MS system, such as a failing pump, inconsistent injector performance, or a dirty MS source.[1][12]
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IS Solution Instability: Degradation of Sulbactam-d5 in the working solution over the course of the run, especially if left at room temperature.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IS response.
Issue 2: Low or No IS Response in All Samples
If the Sulbactam-d5 signal is consistently very low or absent across the entire batch, including standards and QCs.
Potential Root Causes:
-
Incorrect IS Solution Preparation: Error in calculating concentration, dilution error, or using the wrong solvent.
-
IS Addition Failure: The internal standard was not added to the samples.
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Mass Spectrometer Tuning/Method Error: The MS is not set to monitor the correct mass transition for Sulbactam-d5, or the tuning is off.
-
Chemical Instability: Complete degradation of the IS due to improper storage or preparation conditions (e.g., extreme pH).[6][13]
Troubleshooting Protocol:
-
Verify MS Method: Double-check the precursor and product ion m/z values for Sulbactam-d5 in your acquisition method.
-
Direct Infusion: Prepare a fresh, known concentration of the Sulbactam-d5 working solution and infuse it directly into the mass spectrometer. This will confirm if the instrument is capable of detecting the compound.
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Prepare Fresh IS Stock and Working Solutions: Use a new vial of the Sulbactam-d5 standard if possible. Pay close attention to all dilution steps. The recommended storage temperature for Sulbactam-d5 sodium salt is -20°C.[14]
-
Review Sample Preparation SOP: Carefully review the standard operating procedure to ensure no steps involving IS addition were missed.
Caption: Logic diagram for diagnosing low or absent IS response.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
This experiment helps determine if ion suppression or enhancement from the biological matrix is causing IS variability.[10]
Objective: To compare the response of Sulbactam-d5 in a clean solvent versus its response in an extracted biological matrix.
Methodology:
-
Prepare Samples:
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Set A (Neat Solution): Spike the Sulbactam-d5 working solution into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix samples (at least 6 different sources) through the entire extraction procedure. Before the final evaporation step (if any), spike the extracted samples with the same amount of Sulbactam-d5 as in Set A. Then, evaporate and reconstitute as usual.
-
-
Analysis: Inject and analyze both sets of samples via LC-MS/MS.
-
Calculation:
-
Calculate the average peak area for Sulbactam-d5 in Set A (Area_Neat) and Set B (Area_PostSpike).
-
Matrix Effect (%) = (Area_PostSpike / Area_Neat) * 100
-
Data Interpretation:
| Matrix Effect (%) | Interpretation | Recommended Action |
| 85% - 115% | Minimal to no significant matrix effect. | Proceed with the current method. |
| < 85% | Ion Suppression. | Optimize chromatography to separate IS from interfering matrix components. Consider a more rigorous sample cleanup (e.g., SPE instead of protein precipitation).[4] |
| > 115% | Ion Enhancement. | Same as for ion suppression. Diluting the sample may also help mitigate the effect. |
Protocol 2: Sulbactam-d5 Solution Stability Test
Objective: To determine the stability of the Sulbactam-d5 working solution under typical laboratory conditions.
Methodology:
-
Preparation: Prepare a fresh batch of the Sulbactam-d5 working solution in the solvent used for sample preparation.
-
Storage: Aliquot the solution into several vials. Store one vial at the recommended storage temperature (e.g., -20°C) as a baseline reference (T=0). Leave the other vials under conditions you wish to test (e.g., on the autosampler at 4°C, on the benchtop at room temperature).
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Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot from the test condition and compare its peak area to a freshly thawed T=0 sample.
-
Evaluation: Calculate the percentage of degradation over time. A response that drops below 90% of the initial value often indicates instability.
Note on pH: Sulbactam, as a β-lactam, can show pH-dependent stability. Degradation half-lives are often shorter at higher pH values.[6] If your samples have varying pH, this could contribute to IS response variability. Ensure consistent pH across all samples and standards.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 8. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. nebiolab.com [nebiolab.com]
- 12. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 13. researchgate.net [researchgate.net]
- 14. Sulbactam-d5 Sodium Salt (Major) | LGC Standards [lgcstandards.com]
Validation & Comparative
Validation of an Analytical Method for Sulbactam using Sulbactam-d5 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Sulbactam in biological matrices, specifically utilizing Sulbactam-d5 as an internal standard. The data presented is compiled from various studies to offer a comparative overview of method performance, enabling researchers to select and develop robust analytical procedures.
Performance Characteristics of Sulbactam-d5 as an Internal Standard
The use of a stable isotope-labeled internal standard, such as Sulbactam-d5, is a well-established practice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a deuterated internal standard is its ability to mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability in extraction recovery and matrix effects. This leads to improved precision and accuracy of the analytical method.
Quantitative Performance Data
The following tables summarize the performance characteristics of validated analytical methods for Sulbactam using Sulbactam-d5 as the internal standard across different studies and biological matrices.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Biological Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) |
| Human Plasma | 0.25 - 100 | 0.25 | > 0.99 |
| Human Plasma | 0.0510 - 6.1552 | 0.0510 | Not Reported |
| Jawbone | Not specified | Not specified | Not specified |
| Platelet-Rich Fibrin | Not specified | Not specified | Not specified |
Table 2: Accuracy and Precision
| Biological Matrix | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Human Plasma | LLOQ | ≤ 17.4 | ≤ 17.4 | -18.1 to 18.7 |
| Human Plasma | Quality Control Levels | ≤ 11.5 | ≤ 11.5 | -11.5 to 12.5 |
| Human Plasma | LLOQ | 4.66 | Not Reported | 105.08 |
| Human Plasma | Not Specified | < 3.50 | < 3.50 | 96.27 - 103.59 |
Experimental Protocols
The following are representative experimental protocols for the analysis of Sulbactam using Sulbactam-d5 as an internal standard. These protocols are based on methodologies reported in the scientific literature.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Sulbactam from biological matrices.
-
To 100 µL of the biological sample (e.g., plasma), add 200 µL of acetonitrile containing the internal standard, Sulbactam-d5.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
HPLC Column: A variety of columns can be used, with C18 columns being a common choice (e.g., ACQUITY UPLC HSS T3 C18, 2.1 × 100 mm, 1.8 µm).
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile). Gradient elution is often employed to achieve optimal separation.
-
Flow Rate: A flow rate in the range of 0.2 - 0.5 mL/min is commonly used.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the analysis of Sulbactam.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for Sulbactam and Sulbactam-d5. An example of MRM transitions is m/z 231.9 → 187.8 for Sulbactam.[1]
-
Source Parameters: The ion source temperature is typically set around 500°C.[1] Other parameters such as nebulizer gas and auxiliary gas flows should be optimized for the specific instrument.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method using an internal standard.
Caption: A generalized workflow for the validation of an analytical method.
Comparison with Alternatives
While other internal standards can be used for the analysis of Sulbactam, the use of a stable isotope-labeled internal standard like Sulbactam-d5 is considered the gold standard. The structural similarity and identical physicochemical properties ensure that it behaves almost identically to the analyte during the entire analytical process. This co-elution and co-ionization behavior effectively minimizes errors introduced by matrix effects and variations in sample processing, leading to superior accuracy and precision compared to using a structurally analogous internal standard.
References
A Head-to-Head Battle: Sulbactam-d5 Versus Structural Analogs as Internal Standards for Sulbactam Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the β-lactamase inhibitor Sulbactam, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. The ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variability. This guide provides an objective comparison of the deuterated internal standard, Sulbactam-d5, with a common structural analog, Tazobactam, supported by experimental data from published literature.
The use of a stable isotope-labeled (SIL) internal standard, such as Sulbactam-d5, is widely considered the gold standard in quantitative mass spectrometry.[1] This is due to the near-identical physicochemical properties between the analyte and its deuterated counterpart, which leads to similar extraction recovery and ionization efficiency, effectively mitigating matrix effects.[1][2][3] However, the availability and cost of SIL standards can sometimes lead researchers to consider structural analogs.
This guide will delve into the performance characteristics of both Sulbactam-d5 and Tazobactam as internal standards for Sulbactam analysis, presenting a clear comparison of their performance in key bioanalytical validation parameters.
Performance Data at a Glance: Sulbactam-d5 vs. Tazobactam
The following table summarizes the performance characteristics of analytical methods employing either Sulbactam-d5 or Tazobactam as an internal standard for the quantification of Sulbactam in biological matrices.
| Performance Metric | Sulbactam-d5 as Internal Standard | Tazobactam as Internal Standard |
| Linearity (Range) | 0.25 - 100 µg/mL[4] | 0.20 - 30.0 µg/mL[5] |
| Intra-day Precision (RSD%) | ≤11.5%[4] | < 4.9%[5] |
| Inter-day Precision (RSD%) | ≤11.5%[4] | < 6.2%[5] |
| Intra-day Accuracy (RE%) | -11.5% to 12.5%[4] | -9.9% to 1.0%[5] |
| Inter-day Accuracy (RE%) | -11.5% to 12.5%[4] | -9.2% to 3.7%[5] |
| Mean Matrix Factor | Not explicitly stated, but method validated | 96.8% and 101.0% (at LQC and HQC)[5] |
| Extraction Recovery | Not explicitly stated, but method validated | 87.5% to 92.5%[5] |
The Gold Standard: Sulbactam-d5
Deuterated internal standards like Sulbactam-d5 are favored for their ability to closely track the analyte during the analytical process. The minor mass difference allows for their distinction by the mass spectrometer, while their chemical similarities ensure they experience comparable effects from the sample matrix. Validated methods utilizing Sulbactam-d5 for Sulbactam quantification have demonstrated excellent linearity and acceptable precision and accuracy, meeting regulatory requirements.[4]
A Viable Alternative: Tazobactam
Tazobactam, another β-lactamase inhibitor, has been successfully used as a structural analog internal standard for Sulbactam analysis.[5] A validated HPLC-MS/MS method demonstrated good linearity, precision, and accuracy for the quantification of Sulbactam in human plasma using Tazobactam as the IS.[5] The study also reported detailed data on matrix effects and extraction recovery, indicating that with careful validation, a structural analog can be a suitable alternative.[5]
Experimental Methodologies: A Closer Look
To provide a comprehensive understanding, the following are detailed experimental protocols for Sulbactam analysis using both Sulbactam-d5 and Tazobactam as internal standards, based on published literature.
Method 1: Sulbactam Analysis using Sulbactam-d5 as Internal Standard
This method is adapted from a validated LC-MS/MS assay for the quantification of ampicillin and sulbactam in human plasma.[4]
-
Sample Preparation: A simple protein precipitation method is employed.
-
Chromatography: Gradient chromatographic elution is used to separate the analytes.
-
Mass Spectrometry: Analysis is performed in negative ionization mode via multiple reaction monitoring (MRM).
References
- 1. scispace.com [scispace.com]
- 2. lcms.cz [lcms.cz]
- 3. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Sulbactam Quantification Methods: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of Sulbactam is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the efficacy of combination antibiotic therapies. This guide provides an objective comparison of two distinct high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for Sulbactam quantification, highlighting the use of different internal standards: Sulbactam-d5 and Tazobactam.
This comparison aims to assist in the selection of an appropriate analytical method by presenting a detailed breakdown of their experimental protocols and a clear summary of their performance data. The use of a deuterated internal standard like Sulbactam-d5 is often considered the gold standard due to its similar physicochemical properties to the analyte, which can lead to more accurate correction for matrix effects and variability in sample processing. However, a well-validated method using a structural analog internal standard, such as Tazobactam, can also provide reliable and accurate results.
Comparative Analysis of Method Performance
The performance of two distinct HPLC-MS/MS methods for Sulbactam quantification are summarized below. Method 1 utilizes a deuterated internal standard, Sulbactam-d5, for analysis in bovine milk, while Method 2 employs a structural analog, Tazobactam, for quantification in human plasma. Although the matrices differ, the comparison of the analytical validation parameters provides valuable insights into the performance of each approach.
| Parameter | Method 1 (with Sulbactam-d5) | Method 2 (with Tazobactam)[1] |
| Internal Standard | Sulbactam-d5 | Tazobactam |
| Matrix | Raw Bovine Milk | Human Plasma |
| Linearity Range | Not explicitly stated, but good linearity reported | 0.20 - 30.0 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | Not explicitly stated, but linearity was validated |
| Lower Limit of Quantification (LLOQ) | 0.0517 µg/L (Decision limit: 0.0445 µg/L) | 0.20 µg/mL |
| Intra-batch Precision (RSD%) | Not explicitly stated | < 4.9% |
| Inter-batch Precision (RSD%) | Not explicitly stated | < 6.2% |
| Intra-batch Accuracy (RE%) | Not explicitly stated | -9.9% to 1.0% |
| Inter-batch Accuracy (RE%) | Not explicitly stated | -9.2% to 3.7% |
| Mean Matrix Factor | Not explicitly stated | Low QC: 96.8%, High QC: 101.0% |
| Extraction Recovery | Not explicitly stated | Low QC: 92.5%, High QC: 87.5% |
Experimental Protocols
A detailed description of the methodologies for each of the cited experiments is provided below to allow for replication and informed comparison.
Method 1: Sulbactam Quantification with Sulbactam-d5 Internal Standard
This method was developed for the determination of Sulbactam in raw bovine milk.
1. Sample Preparation:
-
Extraction: Sulbactam and the internal standard, Sulbactam-d5, were extracted from raw bovine milk using a liquid-liquid extraction procedure.
-
Enrichment: The extracted analytes were further enriched using strong anion exchange solid-phase extraction cartridges.
2. Chromatographic Conditions:
-
Instrumentation: Waters Acquity UPLC I-Class system.
-
Column: HSS T3 column (2.1 × 100 mm, 1.8-μm particle size).
-
Mobile Phase: A gradient program was utilized. The specific composition of the mobile phase was not detailed in the available documentation.
3. Mass Spectrometry Conditions:
-
Detection: UPLC-MS/MS analysis was performed in multiple reaction monitoring (MRM) mode. The specific precursor and product ions for Sulbactam and Sulbactam-d5 were not provided in the summary.
Method 2: Sulbactam Quantification with Tazobactam Internal Standard[1]
This method was developed and validated for the measurement of Sulbactam in human plasma.[1]
1. Sample Preparation:
-
Extraction: Specific details of the extraction method were not provided in the abstract.
2. Chromatographic Conditions:
-
Instrumentation: A high-performance liquid chromatography system was used.
-
Column: The type of HPLC column was not specified in the summary.
3. Mass Spectrometry Conditions:
-
Detection: A tandem mass spectrometer was used for detection. The specific MRM transitions for Sulbactam and Tazobactam were not detailed in the available abstract.
Experimental Workflow and Validation
The following diagram illustrates a general workflow for the validation of a bioanalytical method, which is a critical process to ensure the reliability of the quantitative data.
Caption: Bioanalytical Method Validation and Cross-Validation Workflow.
References
The Analytical Edge: Sulbactam-d5 for High-Accuracy Sulbactam Quantification
A Comparative Guide to Bioanalytical Methods
For researchers, scientists, and drug development professionals vested in the accurate quantification of the β-lactamase inhibitor Sulbactam, the choice of internal standard is paramount for robust and reliable bioanalytical data. This guide provides a comprehensive comparison of analytical methods, highlighting the superior accuracy and precision achieved when employing Sulbactam-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Experimental data and detailed protocols are presented to support these findings, offering a clear rationale for its adoption in pharmacokinetic and other quantitative studies.
Superior Performance with an Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard, such as Sulbactam-d5, is the gold standard in quantitative mass spectrometry. This is because it shares near-identical physicochemical properties with the analyte, Sulbactam. This structural similarity ensures that any variations during sample preparation, such as extraction efficiency and matrix effects, or during chromatographic separation and ionization, affect both the analyte and the internal standard to the same degree. This co-elution and co-ionization behavior effectively normalizes the analytical signal, leading to significantly improved accuracy and precision compared to methods that utilize structurally different internal standards.
A liquid chromatography-tandem mass spectrometry method has been developed and validated for the quantification of sulbactam and durlobactam in human plasma and aqueous matrices.[1] The standard curves for each drug were linear over the range of 0.5 to 50 μg/mL and utilized the isotopic analogs sulbactam-d5 and [13C2, 15N2]-durlobactam as internal standards for their respective analytes.[1]
Comparative Analysis of Method Performance
The following table summarizes the performance characteristics of various analytical methods for Sulbactam quantification, clearly demonstrating the enhanced precision and accuracy when Sulbactam-d5 or other appropriate internal standards are employed.
| Analytical Method | Internal Standard | Matrix | LLOQ (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| LC-MS/MS | Sulbactam-d5 | Human Plasma, Saline | 0.5 | Not explicitly stated, but method is described as simple and reproducible. | Not explicitly stated, but method is described as simple and reproducible. | Not explicitly stated, but method is described as simple and reproducible. |
| LC-MS/MS | Ampicillin-d5 | Human Plasma | 0.25 | ≤11.5% | ≤11.5% | -11.5% to 12.5% |
| LC-MS/MS | Tazobactam | Human Plasma | 0.20 | <4.9% | <6.2% | -9.9% to 1.0% (intra-day), -9.2% to 3.7% (inter-day) |
| UHPLC-MS/MS | Not specified | Plasma, Urine | Not specified | within 7% | within 7% | within 7% |
| LC-MS/MS | Ampicillin-d5 | Human Plasma | 0.0510 | within 3.50% | within 3.50% | 96.27 –103.59 % |
Experimental Workflow and Protocols
A robust and validated bioanalytical method is the foundation of accurate drug quantification. The following sections detail a typical experimental workflow and the specific protocols for the analysis of Sulbactam using Sulbactam-d5 as an internal standard via LC-MS/MS.
Experimental Workflow Diagram
Caption: Experimental workflow for Sulbactam analysis.
Key Experimental Protocols
1. Sample Preparation (Protein Precipitation)
A simple and efficient protein precipitation method is commonly used for plasma samples.[2]
-
Materials : Human plasma, Sulbactam-d5 internal standard working solution, Acetonitrile (HPLC grade).
-
Procedure :
-
To a 100 µL aliquot of human plasma, add a specific volume of the Sulbactam-d5 internal standard working solution.
-
Add a precipitating agent, typically 300-400 µL of cold acetonitrile, to the plasma sample.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation is typically achieved on a C18 reversed-phase column with gradient elution.
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions :
-
Column : A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Gradient : A typical gradient would start with a low percentage of Mobile Phase B, which is then increased over several minutes to elute the analytes.
-
-
Mass Spectrometric Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), typically in negative mode for Sulbactam.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Sulbactam : The specific precursor to product ion transition is monitored (e.g., m/z 232.0 → 140.0).
-
Sulbactam-d5 : The corresponding deuterated precursor to product ion transition is monitored.
-
-
3. Method Validation
The analytical method is validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[3] Key validation parameters include:
-
Selectivity and Specificity : Assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of Sulbactam and Sulbactam-d5.
-
Linearity : Determined by analyzing a series of calibration standards over a defined concentration range (e.g., 0.5 to 50 µg/mL).[1] The coefficient of determination (r²) should be close to 1.
-
Accuracy and Precision : Evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The precision is expressed as the relative standard deviation (%RSD), and the accuracy is expressed as the relative error (%RE). For both ampicillin and sulbactam, the lower limit of quantitation (LLOQ) was established as 0.25 µg/mL, with inter- and intra-day precisions for both analytes being ≤11.5% for quality controls and accuracies ranging from -11.5 to 12.5% for three quality control levels.[2]
-
Matrix Effect : Investigated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.
-
Stability : Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure the integrity of the analyte in the biological matrix.
Alternative Internal Standards and Methods
While Sulbactam-d5 is the ideal internal standard, other compounds have been used in Sulbactam analysis.
-
Tazobactam : A structurally similar β-lactamase inhibitor that can be used as an internal standard. One study reported an intra-batch precision of less than 4.9% and an inter-batch precision of less than 6.2% when using Tazobactam.[4]
-
Ampicillin-d5 : In methods where ampicillin and sulbactam are analyzed simultaneously, a deuterated form of ampicillin has been used as an internal standard.[5]
It is important to note that while these alternatives can provide acceptable results, they may not perfectly mimic the behavior of Sulbactam during analysis, potentially leading to lower accuracy and precision compared to the use of Sulbactam-d5.
Other analytical techniques like HPLC with UV detection have also been developed for Sulbactam analysis.[6] However, these methods often lack the sensitivity and selectivity of LC-MS/MS, especially for complex biological matrices.
Conclusion
The use of Sulbactam-d5 as an internal standard in LC-MS/MS analysis provides a highly accurate, precise, and robust method for the quantification of Sulbactam in various biological matrices. The near-identical physicochemical properties of the analyte and the internal standard ensure reliable normalization of the analytical signal, leading to superior data quality. For researchers and drug development professionals requiring the highest level of confidence in their bioanalytical results, the adoption of a validated LC-MS/MS method with Sulbactam-d5 is strongly recommended.
References
- 1. Quantification of sulbactam and durlobactam in saline and human plasma via ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide to Sulbactam Assays: Evaluating Linearity and Range with Sulbactam-d5
For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Sulbactam in human plasma, with a specific focus on linearity and analytical range. The use of a deuterated internal standard like Sulbactam-d5 is a common strategy to ensure high precision and accuracy.
Performance Comparison of Sulbactam Quantification Methods
The determination of a drug's concentration in a biological matrix is a critical aspect of drug development. For Sulbactam, an inhibitor of bacterial β-lactamases often co-administered with β-lactam antibiotics, precise measurement is essential. The following tables summarize the performance characteristics of various LC-MS/MS methods reported in the literature.
Table 1: Linearity and Range of Sulbactam Assays
| Method Reference | Linearity Range (µg/mL) | LLOQ (µg/mL) | Internal Standard |
| Method A[1][2] | 0.25 - 100 | 0.25 | Not Specified |
| Method B[3] | 0.20 - 30.0 | 0.20 | Tazobactam |
| Method C[4] | 0.5 - 100 (mg/L) | 0.5 (mg/L) | Not Specified |
| Method D[5] | 0.0510 - 6.1552 | 0.0510 | Ampicillin-d5 |
LLOQ: Lower Limit of Quantification
Table 2: Precision and Accuracy for Sulbactam Quantification
| Method Reference | Precision (% RSD) | Accuracy (% Bias or RE) |
| Method A[1][2] | ≤11.5% for QCs; ≤17.4% for LLOQ | -11.5% to 12.5% for QCs; -18.1% to 18.7% for LLOQ |
| Method B[3] | Intra-batch: <4.9%; Inter-batch: <6.2% | Intra-batch: -9.9% to 1.0%; Inter-batch: -9.2% to 3.7% |
| Method C[4] | 0.3% at LLOQ | 5.8% at LLOQ |
| Method D[5] | 4.66% at LLOQ | 105.08% at LLOQ |
% RSD: Percent Relative Standard Deviation; % RE: Percent Relative Error; QCs: Quality Controls
Detailed Experimental Protocols
A reliable bioanalytical method hinges on a well-defined and reproducible protocol. Below is a representative methodology for a Sulbactam assay using LC-MS/MS, synthesized from common practices in the field.
1. Sample Preparation (Protein Precipitation)
A simple and effective method for sample cleanup in plasma is protein precipitation.
-
To a 50 µL aliquot of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., Sulbactam-d5).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system. A small volume, typically 1-10 µL, is injected for analysis[5][6].
2. Liquid Chromatography
Chromatographic separation is crucial to resolve Sulbactam and its internal standard from endogenous matrix components.
-
Column: A reverse-phase C18 column is commonly used (e.g., Phenomenex Synergi™ C18, 150 x 2 mm, 4 µm)[7].
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical[8].
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is often employed.
-
Gradient: A typical gradient might start with a low percentage of organic phase, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step at the initial conditions.
3. Mass Spectrometry
Tandem mass spectrometry provides the selectivity and sensitivity required for bioanalysis.
-
Instrument: A triple quadrupole mass spectrometer is the instrument of choice.
-
Ionization Mode: Negative electrospray ionization (ESI-) is generally used for Sulbactam[1][2].
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Sulbactam are monitored. A common transition for Sulbactam is m/z 232.5 → 141.2[7]. For the internal standard, Sulbactam-d5, the corresponding mass shift would be monitored.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve by plotting this ratio against the known concentrations of the calibration standards. The concentrations of unknown samples are then determined from this curve[9].
Visualizing the Workflow
To better understand the logical flow of a bioanalytical method validation for linearity and range determination, the following diagram illustrates the key steps involved.
Caption: Workflow for Linearity and Range Determination in a Sulbactam Bioanalytical Assay.
References
- 1. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics and Dosing Simulations of Ampicillin and Sulbactam in Hospitalised Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
- 6. agilent.com [agilent.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Inter-laboratory Comparison for the Quantification of Sulbactam Using a Deuterated Internal Standard
This guide provides an objective comparison of various laboratory methodologies for the quantification of sulbactam, a β-lactamase inhibitor, with a focus on methods utilizing a deuterated internal standard, Sulbactam-d5. The data presented is compiled from several independent studies to offer researchers, scientists, and drug development professionals a comprehensive overview of analytical performance.
Introduction
Sulbactam is a crucial molecule in combating bacterial resistance, often combined with β-lactam antibiotics to protect them from degradation by bacterial β-lactamases. Accurate quantification of sulbactam in biological matrices is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and ensuring clinical efficacy. The use of a stable isotope-labeled internal standard, such as Sulbactam-d5, is a best practice in mass spectrometry-based quantification, as it helps to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the results.
This comparison guide synthesizes data from multiple validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to provide a clear picture of the expected performance of sulbactam quantification assays.
Experimental Protocols
The following sections detail the typical experimental workflows and specific parameters employed in the quantification of sulbactam.
Sample Preparation: A common and effective method for extracting sulbactam from plasma is protein precipitation.[1][2] This involves adding a solvent, such as acetonitrile, to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing sulbactam and the internal standard is collected for analysis. Another approach involves liquid-liquid extraction followed by solid-phase extraction for enrichment of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The extracted samples are then subjected to LC-MS/MS analysis. The analytes are separated on a chromatography column before being ionized and detected by a mass spectrometer. The use of multiple reaction monitoring (MRM) enhances the selectivity and sensitivity of the assay.[1][2]
Below is a generalized workflow for the quantification of sulbactam.
Sulbactam acts by inhibiting β-lactamase enzymes produced by bacteria, thereby protecting β-lactam antibiotics from hydrolysis.
Quantitative Data Comparison
The following tables summarize the performance characteristics of various LC-MS/MS methods for sulbactam quantification from different studies, providing a basis for an inter-laboratory comparison.
Table 1: Comparison of LC-MS/MS Method Parameters for Sulbactam Quantification
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Internal Standard | Sulbactam-d5 | Tazobactam | Ampicillin-d5 |
| Matrix | Bovine Milk | Human Plasma | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction, Solid-Phase Extraction | Protein Precipitation | Protein Precipitation |
| Chromatography Column | Information not available | Information not available | Biobasic AX |
| Mobile Phase | Information not available | Information not available | 10mM Ammonium acetate and Acetonitrile (60:40, v/v) |
| Ionization Mode | ESI Negative | ESI Negative | ESI Negative |
| MRM Transition (Sulbactam) | Information not available | Information not available | m/z 231.9 → 187.8[3] |
Table 2: Comparison of Method Performance for Sulbactam Quantification
| Performance Metric | Laboratory 1 | Laboratory 2[4] | Laboratory 3[3] | Laboratory 4[1] |
| Linearity Range (µg/mL) | 0.001 - 0.1 | 0.20 - 30.0 | 0.0510 - 6.1552 | 0.25 - 100 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.0003 - 0.0005 | 0.20 | 0.0510 | 0.25 |
| Intra-day Precision (%RSD) | < 6% | < 4.9% | < 3.50% | ≤11.5 % |
| Inter-day Precision (%RSD) | < 6% | < 6.2% | < 3.50% | ≤11.5 % |
| Accuracy (RE%) | Information not available | -9.9% to 1.0% | 96.27 –103.59 % | -11.5% to 12.5% |
| Recovery (%) | 82.5% - 98.3% | 87.5% - 92.5% | 98.54% | Information not available |
Conclusion
The presented data from various laboratories demonstrate that LC-MS/MS methods are robust and reliable for the quantification of sulbactam in biological matrices. The use of a deuterated internal standard, Sulbactam-d5, is expected to provide the highest level of accuracy and precision by effectively compensating for matrix effects and variations in sample processing. While different laboratories have employed slightly different methodologies, the overall performance in terms of linearity, sensitivity, precision, and accuracy is consistently high and meets the acceptance criteria for bioanalytical method validation. This guide serves as a valuable resource for laboratories looking to establish or refine their own methods for sulbactam quantification.
References
- 1. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajpaonline.com [ajpaonline.com]
- 4. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Stability of Sulbactam in Biological Samples: A Comparative Guide on the Essential Role of Sulbactam-d5
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies. Sulbactam, a β-lactamase inhibitor often co-administered with β-lactam antibiotics, presents analytical challenges due to its potential for instability in biological samples. This guide provides a comprehensive comparison of methodologies for assessing Sulbactam's stability, emphasizing the critical role of a stable isotope-labeled internal standard, Sulbactam-d5, in achieving reliable and accurate results.
The Importance of Stability Assessment
Challenges in Sulbactam Quantification
Sulbactam, being a β-lactam, is susceptible to degradation.[5][6] This inherent instability can be influenced by factors such as pH, temperature, and the enzymatic activity within the biological matrix.[7] Therefore, a robust analytical method is required to ensure that the measured concentration accurately reflects the true concentration at the time of sample collection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like Sulbactam in biological fluids due to its high sensitivity and selectivity.[8][9][10]
The Pivotal Role of an Internal Standard
In LC-MS/MS analysis, an internal standard (IS) is added to all samples, including calibration standards and quality controls, to compensate for variability during sample preparation and analysis.[11][12] An ideal IS should have physicochemical properties very similar to the analyte of interest. For this reason, stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative bioanalysis.
Sulbactam-d5: The Superior Choice for Sulbactam Analysis
Sulbactam-d5 is a deuterated form of Sulbactam, meaning five hydrogen atoms in the molecule have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to Sulbactam but has a different mass, allowing it to be distinguished by a mass spectrometer.
Advantages of Using Sulbactam-d5 as an Internal Standard:
-
Identical Chemical and Physical Properties: Sulbactam-d5 exhibits the same extraction recovery, chromatographic retention time, and ionization efficiency as Sulbactam. This ensures that any variability affecting Sulbactam during sample processing will equally affect Sulbactam-d5, leading to a consistent analyte-to-IS peak area ratio and, consequently, more accurate quantification.
-
Co-elution: Since it co-elutes with Sulbactam, it effectively compensates for any matrix effects that might suppress or enhance the ionization of the analyte in the mass spectrometer's source.
-
Inherent Stability Tracking: Crucially, the stability of Sulbactam-d5 is expected to be identical to that of unlabeled Sulbactam. Therefore, any degradation of Sulbactam during sample storage or processing will be mirrored by the degradation of Sulbactam-d5. This ensures that the stability of Sulbactam is accurately assessed. The use of a non-ideal internal standard that does not share the same stability profile as Sulbactam would lead to unreliable stability data.
Quantitative Data on Sulbactam Stability
The following tables summarize the stability of Sulbactam in human plasma as determined by validated LC-MS/MS methods that utilize a stable isotope-labeled internal standard. These data represent the expected stability when best practices are followed.
Table 1: Short-Term (Bench-Top) Stability of Sulbactam in Human Plasma
| Temperature | Duration (hours) | Stability (%) | Reference |
| Room Temperature | 4 | 93-107 | [13] |
| Room Temperature | 6 | Within ±15% | [8] |
| 2-8°C (Refrigerated) | 24 | 88-112 | [13] |
Table 2: Freeze-Thaw Stability of Sulbactam in Human Plasma
| Number of Cycles | Storage Temperature | Stability (%) | Reference |
| 3 | -70°C | Within ±15% | [13] |
| 3 | -20°C and -80°C | Within ±15% | [8] |
Table 3: Long-Term Stability of Sulbactam in Human Plasma
| Storage Temperature | Duration | Stability (%) | Reference |
| -20°C | 35 days | Significant degradation | [13] |
| -70°C | 35 days | 90-110 | [13] |
| -80°C | 6 months | Stable | [14] |
Note: Stability is generally considered acceptable if the mean concentration is within ±15% of the nominal concentration.
Experimental Protocols
Below are detailed methodologies for key stability experiments.
1. Sample Preparation for LC-MS/MS Analysis
A simple protein precipitation method is commonly employed for the extraction of Sulbactam from plasma.[8][9]
-
Objective: To extract Sulbactam and Sulbactam-d5 from the biological matrix and remove proteins that can interfere with the analysis.
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 20 µL of Sulbactam-d5 internal standard working solution.
-
Add 400 µL of acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
2. Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of Sulbactam in a biological matrix after repeated freezing and thawing cycles.[3][4][15]
-
Procedure:
-
Use at least three aliquots each of low and high concentration quality control (QC) samples.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for the desired number of times (typically three cycles).
-
After the final thaw, process the samples and analyze them along with a freshly prepared calibration curve.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
-
3. Long-Term Stability Assessment
-
Objective: To evaluate the stability of Sulbactam in a biological matrix over an extended period under specified storage conditions.[16][17]
-
Procedure:
-
Prepare multiple aliquots of low and high concentration QC samples.
-
Store the samples at the intended long-term storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6 months), retrieve a set of samples.
-
Analyze the samples with a freshly prepared calibration curve.
-
The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using Sulbactam-d5.
References
- 1. mdpi.com [mdpi.com]
- 2. research.wur.nl [research.wur.nl]
- 3. microchemlab.com [microchemlab.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulbactam : Alkaline Degradation and Determination by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
- 11. Evaluation, identification and impact assessment of abnormal internal standard response variability in regulated LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frederick.cancer.gov [frederick.cancer.gov]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. Long-Term Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
Performance Evaluation of Sulbactam-d5 as an Internal Standard in Biological Matrices
A Comparative Guide for Analytical Excellence in Drug Development
This guide provides a comprehensive comparison of the analytical performance of Sulbactam-d5, a deuterated analog of Sulbactam, when used as an internal standard (IS) in various biological matrices. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the development and validation of robust bioanalytical methods. The use of a stable isotope-labeled internal standard like Sulbactam-d5 is a preferred strategy in quantitative mass spectrometry to compensate for variability in sample preparation and matrix effects.
Comparative Performance Data
The following tables summarize the key performance metrics of analytical methods employing Sulbactam-d5 for the quantification of Sulbactam in different biological matrices. These metrics are crucial for assessing the reliability, accuracy, and precision of an assay.
Table 1: Performance Characteristics of Sulbactam-d5 in Human Plasma
| Parameter | Method 1 | Method 2 | Alternative IS Method (Tazobactam)[1][2] |
| Linearity Range (µg/mL) | 0.002–25[3] | 0.5–50[4] | 0.20–30.0[1][2] |
| Correlation Coefficient (r²) | >0.99[3] | Not Specified | Not Specified |
| Lower Limit of Quantitation (LLOQ) (µg/mL) | 0.002[3] | 0.5[4] | 0.20[1][2] |
| Intra-day Precision (%RSD) | Not Specified | ≤6.19%[5] | <4.9%[1][2] |
| Inter-day Precision (%RSD) | Not Specified | Not Specified | <6.2%[1][2] |
| Intra-day Accuracy (%RE) | Not Specified | -2.40% to 3.20%[5] | -9.9% to 1.0%[1][2] |
| Inter-day Accuracy (%RE) | Not Specified | Not Specified | -9.2% to 3.7%[1][2] |
| Extraction Recovery (%) | Not Specified | Not Specified | 87.5–92.5%[1][2] |
| Matrix Effect (%) | Not Specified | Not Specified | 96.8–101.0%[1][2] |
Table 2: Performance Characteristics of Sulbactam-d5 in Other Biological Matrices
| Parameter | Bovine Milk[6] | Saline[4] | Jawbone & Platelet-Rich Fibrin (PRF)[7] |
| Linearity Range (µg/mL) | Not Specified | 0.5–50[4] | Jawbone: 0.14-59.8 µg/g, PRF: 1.0-495 µg/mL[7] |
| Correlation Coefficient (r²) | 0.9998[6] | Not Specified | Not Specified |
| Decision Limit (CCα) (µg/L) | 0.0445[6] | Not Specified | Not Specified |
| Detection Capability (CCβ) (µg/L) | 0.0517[6] | Not Specified | Not Specified |
| Recovery (%) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using Sulbactam-d5 as an internal standard.
Protocol 1: Quantification of Sulbactam in Human Plasma
This method is adapted from a study focused on the pharmacokinetics of Sulbactam.
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma, add a known concentration of Sulbactam-d5 as the internal standard.
-
Add 400 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: A suitable C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode[7].
-
MRM Transitions:
-
Sulbactam: Precursor ion → Product ion (specific m/z values to be optimized).
-
Sulbactam-d5: Precursor ion → Product ion (specific m/z values to be optimized).
-
Protocol 2: Quantification of Sulbactam in Bovine Milk
This protocol is based on a method for determining Sulbactam residues in raw bovine milk[6].
1. Sample Preparation: Liquid-Liquid Extraction and Solid-Phase Extraction (SPE)
-
To a 5 mL milk sample, add Sulbactam-d5 internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to separate the layers and collect the organic phase.
-
Evaporate the organic solvent and reconstitute the residue in a loading buffer.
-
Perform solid-phase extraction using a strong anion exchange cartridge to enrich the analyte and remove interferences[6].
-
Elute Sulbactam and Sulbactam-d5 from the SPE cartridge.
-
Evaporate the eluate and reconstitute in the mobile phase for injection.
2. UPLC-MS/MS Analysis
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Mass Spectrometry: Tandem mass spectrometer.
-
Detection Mode: Multiple Reaction Monitoring (MRM)[6].
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is critical for method implementation. The following diagram, generated using Graphviz, illustrates the typical steps involved in the bioanalysis of Sulbactam using Sulbactam-d5.
Caption: Bioanalytical workflow for Sulbactam quantification.
Discussion and Alternatives
The use of a deuterated internal standard such as Sulbactam-d5 is considered the gold standard for quantitative LC-MS/MS analysis. The stable isotope-labeled IS co-elutes with the analyte and experiences similar ionization effects, effectively correcting for matrix-induced signal suppression or enhancement and variability during sample processing.
An alternative approach is the use of a structurally similar molecule as an internal standard, such as Tazobactam[1][2]. While this can be a valid approach, it may not perfectly mimic the behavior of Sulbactam during extraction and ionization, potentially leading to less accurate quantification compared to a stable isotope-labeled standard. The choice of internal standard should be carefully validated for each specific matrix and method to ensure it meets the required performance criteria for accuracy and precision. Methods employing UV detection have also been developed, but they generally lack the sensitivity and selectivity of LC-MS/MS, particularly for complex biological matrices[8].
References
- 1. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bohrium.com [bohrium.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantification of sulbactam and durlobactam in saline and human plasma via ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of ampicillin and sulbactam in patients with community-acquired pneumonia: evaluation of the impact of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A liquid chromatography-tandem mass spectrometry method for the quantification of ampicillin/sulbactam and clindamycin in jawbone, plasma, and platelet-rich fibrin: Application to patients with osteonecrosis of the jaw [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Comparative Guide to Deuterated Internal Standards in Clinical Assays
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical juncture in the development of robust and reliable clinical assays. Among the options, deuterated internal standards have been a mainstay. However, evolving analytical technologies and increasingly stringent regulatory expectations necessitate a deeper understanding of their performance characteristics compared to alternatives. This guide provides an objective comparison, supported by experimental data and regulatory insights, to aid in the informed selection of internal standards for clinical bioanalysis.
Regulatory Landscape: A Harmonized Approach
The global regulatory landscape for bioanalytical method validation is largely harmonized under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline. This guideline, adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), emphasizes the need for a well-characterized and stable internal standard to ensure the accuracy and precision of bioanalytical data.
While the ICH M10 guideline does not explicitly mandate the use of a specific type of stable isotope-labeled internal standard (SIL-IS), it underscores the importance of demonstrating the suitability of the chosen IS. Regulatory bodies like the EMA have noted a strong preference for SIL-IS in submissions.[1] The FDA, on the other hand, places significant emphasis on monitoring the internal standard response for any signs of variability that could compromise data integrity.
The Great Debate: Deuterated vs. ¹³C-Labeled Internal Standards
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection, without interfering with its measurement. Stable isotope-labeled internal standards, where one or more atoms are replaced with their heavier stable isotopes, are considered the gold standard. The two most common choices are deuterated (²H or D) and ¹³C-labeled standards.
Performance Comparison
The choice between a deuterated and a ¹³C-labeled internal standard can have significant implications for assay performance. The following table summarizes key performance parameters based on findings from various studies.
| Performance Parameter | Deuterated Internal Standard (D-IS) | ¹³C-Labeled Internal Standard (¹³C-IS) | Key Considerations |
| Chromatographic Co-elution | May exhibit retention time shifts (isotopic effect), especially in high-resolution chromatography (UHPLC).[2][3] | Typically co-elutes perfectly with the analyte.[4] | Chromatographic separation can lead to differential matrix effects, impacting accuracy. |
| Isotopic Stability | Prone to back-exchange (H/D exchange) in certain solvents or under specific pH conditions.[5] | Highly stable with no risk of isotope exchange.[5] | Instability can lead to the formation of unlabeled analyte, causing biased results. |
| Matrix Effects | Differential elution can expose the IS to different matrix components than the analyte, leading to inadequate compensation for ion suppression or enhancement.[2] | Co-elution ensures that the IS and analyte experience the same matrix effects, providing more effective compensation.[2] | Inadequate correction for matrix effects is a major source of analytical error. |
| Accuracy & Precision | Can provide acceptable accuracy and precision, but may be compromised by the issues mentioned above. | Generally provides superior accuracy and precision due to better mimicry of the analyte.[4][6] | The ultimate measure of a reliable bioanalytical method. |
| Cost & Availability | Generally less expensive and more readily available. | Historically more expensive and less available, though this is changing. | Practical considerations in assay development. |
Quantitative Data from Comparative Studies
The following tables present a summary of quantitative data from studies that directly compared the performance of deuterated and ¹³C-labeled internal standards.
Table 1: Comparison of Inter-patient Assay Imprecision (CV%) for Sirolimus Measurement
| Internal Standard Type | Coefficient of Variation (CV%) Range |
| Deuterated Sirolimus (SIR-d₃) | 2.7% - 5.7% |
| Structural Analog (DMR) | 7.6% - 9.7% |
| Data adapted from a study evaluating a high-throughput HPLC-ESI-MS/MS assay for sirolimus. The deuterated internal standard demonstrated consistently lower imprecision.[7] |
Table 2: Impact of Internal Standard on Method Precision and Accuracy for Kahalalide F Assay
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Analog IS | 96.8 | 8.6 |
| Deuterated IS | 100.3 | 7.6 |
| This study showed a statistically significant improvement in both accuracy and precision when a deuterated internal standard was used in place of a structural analog.[6] |
Potential Pitfalls of Using Deuterated Internal Standards
While often a viable choice, researchers must be aware of the potential challenges associated with deuterated internal standards:
-
Chromatographic Isotope Effect: The mass difference between protium (¹H) and deuterium (²H) can lead to slight differences in physicochemical properties, resulting in chromatographic separation from the unlabeled analyte.[3][5] This is particularly pronounced in modern UHPLC systems with high separation efficiency.
-
Isotopic Instability (H/D Exchange): Deuterium atoms, especially those on heteroatoms or activated carbon atoms, can exchange with protons from the surrounding solvent.[5] This can lead to a decrease in the concentration of the deuterated IS and an artificial increase in the analyte concentration.
-
Metabolic Switching: In rare cases, deuteration at a site of metabolism can slow down the reaction (a phenomenon known as the kinetic isotope effect), potentially shunting the metabolism to an alternative pathway.[8][9] This can alter the pharmacokinetic profile of the drug and its metabolites.
-
Cross-Contribution to Analyte Signal: Natural isotopic abundance of the analyte can sometimes lead to a small signal in the mass channel of the deuterated internal standard, particularly for low levels of deuteration.[10]
Experimental Protocols: Key Validation Experiments
To ensure the suitability of a deuterated internal standard, the following key experiments, as outlined in the ICH M10 guideline, should be performed during method validation.
Selectivity and Specificity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample matrix.
Protocol:
-
Obtain at least six independent sources of the blank biological matrix (e.g., plasma, urine).
-
Process and analyze one blank sample from each source to check for interferences at the retention times of the analyte and the deuterated IS.
-
Process and analyze one blank sample from each source spiked only with the deuterated IS to ensure its purity and the absence of unlabeled analyte.
-
Process and analyze one blank sample from each source spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated IS.
Matrix Effect Assessment
Objective: To evaluate the effect of the matrix on the ionization of the analyte and the deuterated IS.
Protocol:
-
Extract blank matrix from at least six different sources.
-
Prepare three sets of samples:
-
Set A: Analyte and deuterated IS spiked in a neat solution.
-
Set B: Extracted blank matrix post-spiked with the analyte and deuterated IS.
-
Set C: Blank matrix pre-spiked with the analyte and deuterated IS and then extracted.
-
-
Calculate the matrix factor (MF) for each source: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).
-
The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%.
Stability Evaluation
Objective: To assess the stability of the analyte and the deuterated IS under various conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storage at the intended storage temperature for a duration that covers the entire study period.
-
Stock Solution Stability: Evaluate the stability of the deuterated IS stock solution at its storage temperature.
Visualizing the Workflow and Key Concepts
To further clarify the decision-making process and the underlying principles, the following diagrams are provided.
Caption: Workflow for internal standard selection in clinical assays.
Caption: Isotopic effect leading to chromatographic separation.
Conclusion: Making an Informed Choice
The selection of an internal standard is a critical decision in the development of a reliable clinical assay. While deuterated internal standards are widely used and can be a cost-effective option, they are not without their potential pitfalls. The chromatographic isotope effect, potential for H/D exchange, and the impact of differential matrix effects must be carefully evaluated during method validation.
In contrast, ¹³C-labeled internal standards generally offer superior performance due to their chemical and physical similarity to the analyte, leading to better accuracy and precision. As the availability of ¹³C-labeled standards increases and their cost decreases, they are becoming the preferred choice for many challenging bioanalytical methods.
Ultimately, the decision rests on a thorough validation that demonstrates the chosen internal standard, whether deuterated or ¹³C-labeled, is fit for its intended purpose and meets the stringent requirements of regulatory agencies. By understanding the nuances of each type of internal standard and conducting a comprehensive validation, researchers can ensure the generation of high-quality data that is crucial for the advancement of clinical research and drug development.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukisotope.com [ukisotope.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sulbactam-d5 (sodium): A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Sulbactam-d5 (sodium), a deuterated form of the beta-lactamase inhibitor Sulbactam, is critical for maintaining a safe laboratory environment and ensuring regulatory adherence. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Sulbactam-d5 (sodium) with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, impervious gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2] In case of spills, avoid generating dust and use dry clean-up methods.[1] Do not eat, drink, or smoke when handling this product.[1][3][4]
Hazard and Precautionary Data
While specific quantitative toxicity data for Sulbactam-d5 (sodium) is limited, the available Safety Data Sheets (SDS) for Sulbactam sodium provide key hazard statements and precautionary measures.
| Hazard Category | GHS Hazard Statement | Precautionary Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed.[1][4] | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1][4] |
| Skin Sensitization | May cause an allergic skin reaction.[5] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] | P284: In case of inadequate ventilation wear respiratory protection.[5] |
| Disposal | - | P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1][4] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for Sulbactam-d5 (sodium) involves treating it as a hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
1. Waste Identification and Segregation:
- Identify the waste as "Sulbactam-d5 (sodium)" or by its CAS number (1322625-44-4).[5]
- Segregate the waste from other laboratory waste streams to prevent accidental mixing with incompatible materials. Strong oxidizing agents are noted as incompatible.[3]
2. Containerization:
- Place the waste Sulbactam-d5 (sodium) in a clean, dry, and sealable container that is appropriately labeled for hazardous chemical waste.[1]
- Ensure the container is kept securely sealed when not in use.[1]
3. Labeling:
- The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "Sulbactam-d5 (sodium)".
- Include any relevant hazard pictograms as indicated by the SDS.
4. Storage:
- Store the sealed and labeled waste container in a designated, cool, and dry hazardous waste accumulation area.[1]
- This area should be away from heat and sources of ignition.[4]
5. Disposal:
- Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
- Do not dispose of Sulbactam-d5 (sodium) down the drain or in the regular trash.
- Provide the waste disposal contractor with a copy of the Safety Data Sheet.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Sulbactam-d5 (sodium).
Caption: Disposal workflow for Sulbactam-d5 (sodium).
References
Safeguarding Your Research: A Guide to Handling Sulbactam-d5 (sodium)
Researchers and drug development professionals require immediate and precise safety protocols to ensure a secure laboratory environment when handling chemical compounds. This guide provides essential safety and logistical information for the handling of Sulbactam-d5 (sodium), a deuterium-labeled beta-lactamase inhibitor. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling Sulbactam-d5 (sodium). This guidance is based on Safety Data Sheet (SDS) recommendations to prevent skin, eye, and respiratory exposure.[1][2][3]
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses or goggles | Chemical splash-resistant with side protection.[1] |
| Hands | Impervious gloves | Inspect gloves for integrity before use.[3] |
| Body | Laboratory coat | To prevent contamination of personal clothing.[2][4] |
| Respiratory | Dust respirator or local exhaust ventilation | Use in a well-ventilated area to keep airborne concentrations low and avoid breathing dust.[1][2] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing Sulbactam-d5 (sodium) is paramount to laboratory safety.
Handling:
-
Preparation: Before handling, ensure that an eyewash fountain is accessible.[1]
-
Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood to minimize dust generation and accumulation.[1][5]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the handling area.[1][2]
-
Contact Avoidance: Take care to avoid contact with skin, eyes, and personal clothing.[1]
Storage:
-
Container: Keep the container tightly closed when not in use.[1]
-
Environment: Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][2] For long-term storage, a cool, dry place is recommended.[1]
Disposal Plan: Spills and Waste
Proper disposal of Sulbactam-d5 (sodium) and any contaminated materials is crucial to prevent environmental contamination and potential exposure.
Spill Cleanup:
-
Minor Spills:
-
Major Spills:
-
In the event of a large spill, clear the area of all personnel and move upwind.[2]
-
Alert the appropriate safety personnel or fire brigade, informing them of the location and nature of the hazard.[2]
-
Control personal contact with the substance by using the recommended protective equipment and a dust respirator.[2]
-
Prevent the spillage from entering drains, sewers, or water courses.[2]
-
Waste Disposal:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local regulations.[1]
First Aid Measures
In case of accidental exposure, immediate action is necessary.
-
Ingestion: If swallowed, call a poison center or doctor.[1] Rinse the mouth with water.[1]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes.[1]
-
Inhalation: Move the person to fresh air.[1]
In all cases of exposure, seek medical attention and show the Safety Data Sheet to the attending physician.[1][3]
Safe Handling Workflow for Sulbactam-d5 (sodium)
The following diagram illustrates the procedural steps for the safe handling of Sulbactam-d5 (sodium) in a laboratory setting.
Caption: Workflow for Safe Handling of Sulbactam-d5 (sodium).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
